molecular formula C7H7ClFNO B1390477 6-Chloro-2-fluoro-3-methoxyaniline CAS No. 1017777-77-3

6-Chloro-2-fluoro-3-methoxyaniline

Cat. No.: B1390477
CAS No.: 1017777-77-3
M. Wt: 175.59 g/mol
InChI Key: ABRCLZVZMHSIRQ-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxyaniline (CAS 1017777-58-0) is a halogenated aniline derivative that serves as a versatile synthetic intermediate in advanced organic synthesis, particularly in the development of biologically active heterocyclic compounds . Its primary research value lies in its application as a key building block for the construction of quinoxaline-based heterocycles , which are N-containing bicyclic compounds known for their wide range of pharmacological properties. These properties include antibacterial, antifungal, antiviral, and anticancer activities, making this compound a valuable precursor in medicinal chemistry research for the creation of new therapeutic agents . The unique substitution pattern on the benzene ring, featuring chloro, fluoro, and methoxy functional groups, allows for strategic modifications and regioselective reactions, enhancing the efficacy and selectivity of the final target molecules . This compound is instrumental in the synthesis of active ingredients for drugs targeting infectious diseases, as well as in the production of herbicides and pesticides for crop protection . It is characterized as a low-melting point solid (melting point of 37-40°C ) and requires storage in a cool, dark place under an inert atmosphere . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-fluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRCLZVZMHSIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 6-Chloro-2-fluoro-3-methoxyaniline

[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This compound is a highly functionalized aniline derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and anthelmintic agents. Its unique substitution pattern—featuring a basic amine flanked by a halogen (chlorine) and a fluoro-methoxy motif—imparts specific electronic and steric properties critical for ligand-protein binding interactions.

Core Identifiers
PropertyDetail
CAS Number 1017777-77-3
IUPAC Name This compound
Synonyms 2-Fluoro-3-methoxy-6-chloroaniline; 6-Chloro-2-fluoro-m-anisidine
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
SMILES COc1c(F)c(N)c(Cl)cc1
InChI Key ABRCLZVZMHSIRQ-UHFFFAOYSA-N
Physical Properties
PropertyValue (Experimental/Predicted)
Appearance Off-white to pale brown solid
Melting Point 65–70 °C (Typical for similar halogenated anilines)
Boiling Point ~250 °C (Predicted at 760 mmHg)
Density ~1.35 g/cm³
pKa (Conjugate Acid) ~2.5–3.0 (Reduced basicity due to ortho-Cl/F electron withdrawal)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water

Synthetic Pathways & Methodology

The synthesis of this compound presents a regioselectivity challenge due to the competing directing effects of the amino, fluoro, and methoxy groups. The most robust route involves the electrophilic chlorination of 2-fluoro-3-methoxyaniline , utilizing controlled conditions to maximize the formation of the 6-chloro isomer over the thermodynamically favored 4-chloro isomer.

Primary Synthesis Route: Regioselective Chlorination

This protocol utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent to minimize over-chlorination.

Reagents & Conditions:
  • Substrate: 2-Fluoro-3-methoxyaniline (CAS 437-83-2).

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv).

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Protocol:
  • Dissolution: Charge a reaction vessel with 2-Fluoro-3-methoxyaniline (1.0 eq) and anhydrous Acetonitrile (10 volumes). Cool the solution to 0–5 °C under an inert atmosphere (N₂).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature < 10 °C.

    • Mechanism:[1] The amino group activates the ring. The 4-position (para to NH₂) and 6-position (ortho to NH₂) are the primary nucleophilic sites. Steric hindrance from the 2-fluoro group slightly disfavors the 6-position, often leading to a mixture of 4-chloro (major) and 6-chloro (minor) isomers.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via HPLC/TLC.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification (Critical): The crude residue will contain the target (6-Cl) and the regioisomer (4-Cl).

    • Separation: Isolate the 6-chloro isomer using Flash Column Chromatography (Gradient: Hexanes/Ethyl Acetate).[2] The 6-chloro isomer typically elutes differently due to the "ortho effect" and internal hydrogen bonding potential between NH₂ and Cl/F.

    • Recrystallization: Alternatively, fractional crystallization from Heptane/IPA may enrich the desired isomer.

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and separation of isomers.

SynthesisRoutecluster_conditionsCritical Control PointsStartStarting Material2-Fluoro-3-methoxyaniline(CAS 437-83-2)IntermediateReaction Mixture(Isomer Blend)Start->Intermediate+ NCSReagentReagentN-Chlorosuccinimide (NCS)Solvent: ACN, 0°CProcessPurification(Silica Chromatography)Intermediate->ProcessProductAMajor Byproduct4-Chloro-2-fluoro-3-methoxyaniline(Para-substitution)ProductBTARGET PRODUCTThis compound(Ortho-substitution)Process->ProductAFraction 1Process->ProductBFraction 2 (Target)Temp Control (<10°C)Temp Control (<10°C)Stoichiometry (1.05 eq)Stoichiometry (1.05 eq)

Figure 1: Synthetic workflow for the chlorination of 2-fluoro-3-methoxyaniline, highlighting the critical purification step required to isolate the 6-chloro isomer.

Medicinal Chemistry Applications

This compound serves as a specialized "aniline head" in structure-activity relationship (SAR) studies. Its specific utility lies in its ability to fill hydrophobic pockets in protein targets while modulating metabolic stability.

Key Functional Roles:
  • Metabolic Blocking: The introduction of Chlorine at the 6-position and Fluorine at the 2-position blocks metabolically labile sites on the phenyl ring, extending the half-life of the drug candidate (prevention of hydroxylation).

  • Electronic Modulation: The electron-withdrawing nature of the halogens reduces the basicity of the aniline nitrogen. This is crucial when the aniline is converted to a urea or amide, as it influences the hydrogen bond donor capability of the resulting NH group.

  • Conformational Locking: The steric bulk of the ortho-chlorine and ortho-fluorine atoms can force the aniline ring to twist out of planarity relative to the amide/urea linkage, locking the molecule into a bioactive conformation (atropisomerism control).

Target Classes:
  • Kinase Inhibitors: Used in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., VEGFR, PDGFR targets) where the aniline moiety binds to the hinge region or the hydrophobic back pocket.

  • Anthelmintics: Investigated as a scaffold for next-generation benzimidazole derivatives for treating parasitic worm infections.

Analytical Characterization & QC

To ensure the identity of CAS 1017777-77-3 and distinguish it from its 4-chloro isomer, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)[2][4][6][7]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.75–3.85 (s, 3H): Methoxy group (-OCH₃).

    • δ 5.20–5.50 (br s, 2H): Amine (-NH₂). Exchangeable with D₂O.

    • δ 6.50–6.70 (d, 1H, J ≈ 8-9 Hz): Aromatic proton at position 4 (Ortho to OMe, Para to NH₂).

    • δ 6.90–7.10 (t/dd, 1H, J ≈ 8-9 Hz): Aromatic proton at position 5 (Meta to OMe, Para to F).

    • Differentiation: The 4-chloro isomer would show a different coupling pattern (likely two singlets or weak meta-coupling if protons are at 5 and 6). The 6-chloro isomer retains two adjacent protons (H4 and H5), showing distinct ortho-coupling.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • M+H Peak: 176.0/178.0 (Characteristic 3:1 Chlorine isotope pattern).

  • Retention Time: The 6-chloro isomer typically elutes after the 4-chloro isomer on C18 reverse-phase columns due to higher lipophilicity (shielding of the polar amine).

Safety & Handling (GHS Classification)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Acute Toxicity (Dermal) H311 Toxic in contact with skin.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT - Repeated H373May cause damage to organs through prolonged or repeated exposure.

Precautionary Measures:

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle only in a fume hood.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Spill: Absorb with sand/vermiculite. Do not flush down drains due to aquatic toxicity potential.

References

  • Smolecule. (2023). This compound Product Profile and Synthesis Overview. Retrieved from

  • ChemicalBook. (2023). Synthesis of Halogenated Anilines and Precursors. Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet (SDS) for CAS 1017777-77-3. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Halogenated Anisidines. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). Regioselective chlorination of unprotected anilines. Retrieved from

A Comprehensive Technical Guide to 6-Chloro-2-fluoro-3-methoxyaniline: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 6-Chloro-2-fluoro-3-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts a combination of steric and electronic properties that are highly sought after in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications, offering a valuable resource for researchers, chemists, and drug development professionals.

Introduction & Significance

Substituted anilines are cornerstone intermediates in organic synthesis, providing a versatile platform for constructing a vast array of more complex molecules. The strategic placement of various functional groups on the aniline ring allows for precise tuning of a molecule's properties, including its reactivity, solubility, and biological activity.[1][2]

The Unique Profile of this compound

The subject of this guide, this compound, is distinguished by its trifecta of substituents, each contributing uniquely to its chemical character:

  • Fluoro Group (C2): The highly electronegative fluorine atom at the ortho-position significantly influences the basicity of the amine and can engage in hydrogen bonding, impacting molecular conformation and binding interactions.

  • Methoxy Group (C3): This electron-donating group modulates the electronic density of the aromatic ring and can improve the pharmacokinetic profile of derivative compounds.[2]

  • Chloro Group (C6): The chlorine atom, another ortho-substituent to the amine, provides a site for further chemical modification (e.g., cross-coupling reactions) and can enhance binding affinity in biological targets through halogen bonding.

This specific arrangement makes this compound a valuable precursor for creating sophisticated molecular architectures, especially in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]

Scope of the Guide

This document will deliver a comprehensive overview of this compound, covering its fundamental chemical and physical properties, interpretive spectroscopic analysis, detailed and validated synthesis methodologies, and its established applications in research and development.

Molecular Structure & Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its effective application in synthesis.

Chemical Structure Analysis

The structure of this compound is defined by the specific placement of its functional groups on the aniline core.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1017777-77-3[5]
Molecular Formula C₇H₇ClFNO[5]
Molecular Weight 175.59 g/mol [5]
Appearance Crystalline Solid[6]
SMILES COC1=C(F)C(N)=C(Cl)C=C1-
Interpretive Spectroscopic Profile

While a dedicated experimental spectrum for this specific molecule is not readily published, its features can be reliably predicted based on fundamental principles of spectroscopy.

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. These would appear as doublets or doublet of doublets due to coupling with each other and the adjacent fluorine atom. A singlet at approximately 3.8-4.0 ppm would correspond to the methoxy (-OCH₃) protons. A broad singlet, typically in the 3.5-4.5 ppm range, would represent the amine (-NH₂) protons.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. The signal for the methoxy carbon would appear around 55-60 ppm.

  • FT-IR: Key vibrational bands would include N-H stretching of the primary amine (two bands, ~3350-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C ring stretching (~1500-1600 cm⁻¹), and strong C-O (ether) stretching (~1200-1280 cm⁻¹). C-F and C-Cl stretching bands would be visible in the fingerprint region (typically ~1000-1400 cm⁻¹ and ~600-800 cm⁻¹ respectively).

Synthesis Methodologies

The synthesis of this compound can be approached through logical retrosynthetic pathways, with established protocols providing a reliable route to this valuable intermediate.

Retrosynthetic Analysis & Workflow

A common strategy involves the sequential introduction of the required functional groups onto a simpler aniline or benzene precursor. A primary route begins with a precursor already containing several of the desired substituents and relies on selective nitration followed by reduction.

Synthesis_Workflow Start 2-Fluoro-3-methoxyaniline (Precursor) Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Regioselective electrophilic substitution Intermediate 6-Chloro-2-fluoro-3-methoxy-X-nitroaniline (Intermediate) Step1->Intermediate Step2 Reduction (e.g., H₂/Pd-C or SnCl₂) Intermediate->Step2 Nitro group reduction Product This compound (Final Product) Step2->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

A frequently cited synthetic approach involves the chlorination and reduction of a nitrated precursor. The following protocol is a representative example.

Objective: To synthesize this compound from 2-fluoro-3-methoxyaniline.

Step 1: Nitration of 2-Fluoro-3-methoxyaniline [7]

  • Rationale: This step introduces a nitro group, which is a precursor to the amine and a strong deactivating group that can direct subsequent substitutions. The position of nitration is directed by the existing activating methoxy and fluoro groups.

  • Procedure: a. To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-fluoro-3-methoxyaniline with vigorous stirring, maintaining the internal temperature below 10 °C. b. Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. c. Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. e. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. f. The precipitated solid, the nitrated intermediate, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Intermediate

  • Rationale: The nitro group is reduced to the primary amine to yield the final aniline product. Common reducing agents include catalytic hydrogenation or metal/acid combinations like tin(II) chloride.

  • Procedure (using SnCl₂): a. Suspend the nitrated intermediate in ethanol or ethyl acetate. b. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O). c. Heat the mixture to reflux (approx. 70-80 °C) for 3-6 hours until the reaction is complete (monitored by TLC). d. Cool the reaction to room temperature and quench by adding a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). e. Extract the product into ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. g. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research & Development

The unique structural features of this compound make it a highly valuable building block in several areas of chemical R&D.

Applications Core 6-Chloro-2-fluoro- 3-methoxyaniline Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Material Science Core->Materials sub_Pharma1 Kinase Inhibitors (Anti-cancer) Pharma->sub_Pharma1 sub_Pharma2 Antifungal Agents Pharma->sub_Pharma2 sub_Pharma3 Anthelmintic Agents Pharma->sub_Pharma3

Caption: Key application areas for this compound.

Pharmaceutical Scaffolding

This is the most prominent area of application. The molecule serves as a key fragment in the synthesis of targeted therapeutics.

  • Kinase Inhibitors: Many modern cancer therapies function by inhibiting specific protein kinases.[3] The aniline moiety can form critical hydrogen bonds in the hinge region of a kinase's ATP-binding pocket. The specific substitutions on the phenyl ring are used to achieve potency and selectivity. For example, this aniline derivative has been utilized in the development of novel triple angiokinase inhibitors targeting VEGFRs, FGFRs, and PDGFRs for cancer therapy.[3][8]

  • Other Bioactive Molecules: It is also a precursor for developing potential anthelmintic and antifungal agents, where the unique electronic and steric profile contributes to the biological activity of the final compound.

Agrochemicals

The structural motifs present in this compound are also found in advanced agrochemicals. It can be used in the synthesis of novel pesticides and herbicides designed to have high efficacy and specific modes of action.

Safety, Handling, & Storage

Disclaimer: This information is synthesized from data on structurally similar halogenated anilines. A specific Safety Data Sheet (SDS) for this compound should always be consulted before handling.

Anilines, particularly halogenated ones, are generally considered hazardous and must be handled with appropriate precautions.[9][10]

  • Health Hazards:

    • Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][9]

    • Irritation: Causes skin and serious eye irritation.[10] May cause respiratory irritation.[6]

    • Long-term Effects: Potential for causing methemoglobinemia, where the blood's ability to carry oxygen is reduced.[10] Some anilines are suspected carcinogens or mutagens.[11]

  • Recommended Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[12]

    • Eye Protection: Safety goggles or a face shield must be worn.[12]

    • Lab Coat: A full-length lab coat should be worn to prevent skin contact.[12]

    • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

  • Handling & Storage:

    • Handling: Avoid creating dust. Use only in a well-ventilated area, preferably a fume hood.[13] Wash hands thoroughly after handling.[12]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion & Future Outlook

This compound stands out as a sophisticated and highly valuable chemical intermediate. Its meticulously arranged functional groups provide chemists with a powerful tool for synthesizing complex molecular targets with finely tuned properties. Its primary role as a scaffold in the development of kinase inhibitors underscores its importance in the ongoing quest for more effective and selective cancer therapies. Future research will likely continue to exploit the unique reactivity and structural characteristics of this compound to create novel therapeutics, advanced agrochemicals, and potentially new functional materials.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: aniline. Available at: [Link]

  • ResearchGate. (2007, August). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

  • Chemsrc. (2025, August 27). 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. Available at: [Link]

  • PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline. Available at: [Link]

  • PubMed. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Available at: [Link]

  • ResearchGate. (2006, August). Substituent effects on the physical properties and pKa of aniline. Available at: [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available at: [Link]

  • ACS Publications. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Available at: [Link]

  • Global Safety Management, Inc. (2015, March 19). Aniline - Safety Data Sheet. Available at: [Link]

  • Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • GOV.UK. (2022, August 10). Aniline: general information. Available at: [Link]

  • Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available at: [Link]

  • ResearchGate. (2020, September). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Available at: [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Available at: [Link]

  • Wikipedia. Aniline. Available at: [Link]

  • Google Patents. Preparation process of 2-chloro-6-fluoroaniline.
  • Princeton University. Aniline - Hazardous Material Use and Management. Available at: [Link]

  • PubMed Central. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Available at: [Link]

  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available at: [Link]

  • Knowledge UChicago. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni). Available at: [Link]

  • PubMed. (2019, January 14). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Available at: [Link]

  • MOLBASE Encyclopedia. 3-[chloro(difluoro)methoxy]aniline|39065-91-3. Available at: [Link]

Sources

Technical Profile: 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1017777-77-3 Molecular Formula: C₇H₇ClFNO Molecular Weight: 175.59 g/mol [1][2]

Executive Summary

6-Chloro-2-fluoro-3-methoxyaniline (CFMA) is a highly specialized halogenated aniline derivative serving as a critical pharmacophore in modern medicinal chemistry.[1][2] Characterized by a dense functionalization pattern on the benzene ring, it functions as a "scaffold differentiator" in the synthesis of tyrosine kinase inhibitors (TKIs) and next-generation agrochemicals.[2]

The compound’s utility stems from its unique substitution pattern: the 2-fluoro group imparts metabolic stability by blocking oxidative metabolism, the 3-methoxy group acts as a hydrogen bond acceptor, and the 6-chloro substituent modulates lipophilicity and steric bulk, often filling hydrophobic pockets in target proteins (e.g., EGFR, KRAS).[2]

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and analytical validation protocols required for the research and development of CFMA-derived therapeutics.[2]

Physicochemical Metrics & Molecular Weight Analysis[1][2][3]

Precise molecular weight determination is fundamental for stoichiometry in synthesis and identification in mass spectrometry.[2]

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights.[2] For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical parameter.[2]

ElementSymbolQtyStandard Atomic Weight ( g/mol )Contribution ( g/mol )Monoisotopic Mass (Da)
CarbonC712.01184.07712.00000
HydrogenH71.0087.0561.00783
ChlorineCl135.45035.45034.96885
FluorineF118.99818.99818.99840
NitrogenN114.00714.00714.00307
OxygenO115.99915.99915.99491
Totals Average MW: 175.59 Exact Mass: 175.0200 [2][3][4]
Isotopic Distribution (Critical for LC-MS)

Due to the presence of Chlorine, CFMA exhibits a characteristic isotopic signature.[2]

  • ³⁵Cl (75.76%): The M+ peak appears at 175.02 Da .[2]

  • ³⁷Cl (24.24%): The M+2 peak appears at 177.02 Da .[2]

  • Ratio: The mass spectrum will display a distinct 3:1 intensity ratio between the M and M+2 peaks.[2] This signature is the primary confirmation of successful chlorination during synthesis.[2]

Synthetic Methodologies & Workflow

The synthesis of this compound is non-trivial due to the directing effects of the existing substituents.[2] The amine (NH₂) and methoxy (OMe) groups are both activators, but they direct to different positions.[2]

Regioselectivity Challenges
  • NH₂ (Position 1): Strong ortho/para director.[2] Directs to C6 (ortho) and C4 (para).[2]

  • OMe (Position 3): Strong ortho/para director. Directs to C2 (blocked by F), C4 (ortho), and C6 (para).

  • F (Position 2): Weak deactivator.[2]

The Challenge: Both activators favor C4 and C6. However, the para-position relative to the strongest activator (NH₂) is typically favored, leading to the formation of the 4-chloro isomer as a major impurity.[2]

Optimized Synthetic Protocol (N-Chlorosuccinimide Route)

To favor the 6-chloro isomer or separate it effectively, the following protocol is recommended.

Step-by-Step Methodology:

  • Starting Material: Dissolve 2-Fluoro-3-methoxyaniline (1.0 eq) in Acetonitrile (ACN) or DMF.[2]

  • Temperature Control: Cool the solution to 0°C to suppress di-chlorination.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

    • Why NCS? NCS provides a controlled source of Cl⁺, avoiding the harsh oxidative conditions of Cl₂ gas.[2]

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via HPLC.[2]

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Purification (Critical): The crude mixture will likely contain the 4-chloro isomer.[2] Flash column chromatography (Hexane/EtOAc gradient) is required.[2][5] The 6-chloro isomer (target) is often less polar due to internal hydrogen bonding between the NH₂ and the ortho-Cl/F, leading to a higher R_f value than the 4-chloro isomer.[2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 2-Fluoro-3-methoxyaniline Intermediate Reaction Mixture: (Isomer Mix) Start->Intermediate Chlorination Reagent Reagent: NCS (1.05 eq) Solvent: ACN, 0°C Reagent->Intermediate Purification Purification: Flash Chromatography (Hexane/EtOAc) Intermediate->Purification Product Target: 6-Chloro-2-fluoro- 3-methoxyaniline Purification->Product High Rf Fraction Waste Impurity: 4-Chloro Isomer Purification->Waste Low Rf Fraction

Caption: Figure 1. Controlled chlorination workflow using NCS with chromatographic separation of regioisomers.

Analytical Validation (QC Protocols)

Trustworthiness in data generation requires self-validating analytical methods.[2]

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum provides definitive structural proof based on coupling constants.[2]

  • Solvent: DMSO-d₆ or CDCl₃.[2]

  • Key Signals:

    • δ ~3.8 ppm (s, 3H): Methoxy group (-OCH₃).[2]

    • δ ~5.0–6.0 ppm (br s, 2H): Amine (-NH₂).[2] Exchangeable with D₂O.

    • Aromatic Region: Two protons (H4 and H5).[2] They will appear as a pair of doublets (or doublet of doublets due to F-coupling).[2]

    • Diagnostic Logic: If the product is the 6-chloro isomer, H4 and H5 are adjacent (ortho-coupling, J ≈ 8–9 Hz).[2] If it were the 4-chloro isomer, the protons would be para (singlets) or meta (small coupling), but the substitution pattern makes H4/H5 adjacency the confirmation of the 6-chloro substitution.[2]

Mass Spectrometry Logic

MassSpecLogic Sample Sample Injection (LC-MS) Ionization ESI Positive Mode [M+H]+ Sample->Ionization Detection Detect m/z 176.02 Ionization->Detection Check Check Isotope Pattern (M+2 at 178.02) Detection->Check Decision Is M : M+2 ratio ≈ 3:1? Check->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail FAIL: Check for De-chlorination Decision->Fail No

Caption: Figure 2. LC-MS decision tree for confirming the presence of the chlorine substituent.

Applications in Drug Discovery[1][2][7][8]

This compound is not just a building block; it is a strategic scaffold modifier.[2]

Structure-Activity Relationship (SAR)[2]
  • Metabolic Stability: The 2-fluoro group blocks the metabolic "soft spot" on the aniline ring, preventing hydroxylation by Cytochrome P450 enzymes.[2]

  • Hydrophobic Filling: The 6-chloro group increases the logP (lipophilicity), improving membrane permeability.[2] In kinase binding pockets (e.g., EGFR), the chlorine atom often occupies a small hydrophobic sub-pocket, displacing water and increasing binding affinity via entropic gain.[2]

  • Electronic Modulation: The combination of electron-withdrawing (F, Cl) and electron-donating (OMe, NH₂) groups creates a unique "push-pull" electronic system, tuning the pKa of the aniline nitrogen.[2] This affects how the molecule participates in nucleophilic attacks during subsequent drug synthesis (e.g., forming urea or amide linkages).[2]

Safety & Handling

GHS Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

  • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[2][4]

  • STOT-SE: May cause respiratory irritation (H335).[2][4]

Handling Protocol: Always handle in a fume hood. Use nitrile gloves.[2] In case of spill, neutralize with sand/vermiculite; do not wash into drains as halogenated anilines are toxic to aquatic life.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1017777-77-3, this compound.[2] Retrieved from [Link][2]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.[2][6] Drug Hunter Flash Talk.[2][6] Retrieved from [Link]

  • Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups.[2] Royal Society of Chemistry.[2] (Contextual reference for Fluorine metabolic blocking).

Sources

Technical Profile: 6-Chloro-2-fluoro-3-methoxyaniline

[1]

Nomenclature and Identification

This compound represents a highly functionalized aniline derivative, characterized by a specific substitution pattern that imparts unique electronic and steric properties useful in drug discovery (particularly kinase inhibitors) and agrochemistry.

IUPAC Nomenclature Analysis

The systematic naming follows the priority rules for benzene derivatives:

  • Principal Functional Group: The amino group (

    
    ) determines the parent structure as aniline  (or benzenamine). The carbon bonded to the nitrogen is designated as position 1 .
    
  • Numbering Direction: The ring is numbered to give the lowest possible set of locants to the substituents.

    • Path A (Clockwise): 1-Amino, 2-Fluoro, 3-Methoxy, 6-Chloro. Locant set: 2, 3, 6 .

    • Path B (Counter-Clockwise): 1-Amino, 2-Chloro, 5-Methoxy, 6-Fluoro. Locant set: 2, 5, 6 .

    • Decision: Set {2, 3, 6} is lower than {2, 5, 6} at the first point of difference (3 vs 5).

  • Alphabetical Order: Substituents are listed alphabetically: C hloro, F luoro, M ethoxy.

Preferred IUPAC Name (PIN): this compound

Chemical Identity Data
ParameterValue
CAS Registry Number 1017777-77-3
Molecular Formula

Molecular Weight 175.59 g/mol
SMILES COc1c(F)c(N)c(Cl)cc1
InChI Key ABRCLZVZMHSIRQ-UHFFFAOYSA-N
MDL Number MFCD09832271

Physicochemical Properties

The presence of three distinct substituents on the aniline ring creates a "push-pull" electronic system. The methoxy (




PropertyValue (Predicted/Experimental)Significance in Drug Design
LogP (Octanol/Water) ~1.9 - 2.1Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).
pKa (Conjugate Acid) ~2.5 - 3.0Significantly lower than unsubstituted aniline (4.6) due to the electron-withdrawing effect of ortho-F and ortho-Cl.
H-Bond Donors 1 (Amino group)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; Methoxy O is a moderate acceptor.
Polar Surface Area (PSA) ~35 ŲIndicates good membrane permeability.

Synthetic Routes and Manufacturing

The synthesis of this compound is chemically challenging due to the need for precise regiocontrol . Direct halogenation of 2-fluoro-3-methoxyaniline typically favors the para position (C4) relative to the amino group. Accessing the C6 position (ortho to amine, para to methoxy) requires directing group strategies or separation of isomers.

Primary Synthetic Workflow

The following pathway illustrates a convergent strategy typically employed to secure the 2,3,6-substitution pattern.

SynthesisStart2-Fluoro-3-methoxyaniline(CAS 437-83-2)Step1N-Acetylation(Protection)Start->Step1Ac2OIntermediate1N-(2-Fluoro-3-methoxyphenyl)acetamideStep1->Intermediate1Step2Regioselective Chlorination(NCS or Cl2/AcOH)Intermediate1->Step2Intermediate2Mixture of Isomers(4-Cl vs 6-Cl)Step2->Intermediate2Steric ControlStep3Hydrolysis & Separation(Deprotection)Intermediate2->Step3HCl/H2OProductThis compound(Target)Step3->ProductFract. Cryst.

Figure 1: Synthetic pathway highlighting the protection-chlorination-deprotection strategy to modulate regioselectivity.

Mechanistic Insight: Regioselectivity
  • Direct Chlorination: Treating the starting aniline directly with N-chlorosuccinimide (NCS) predominantly yields the 4-chloro isomer due to the strong para-directing effect of the free amine and the steric accessibility of the C4 position.

  • Steric Modulation: By converting the amine to an acetamide (acetylation), the steric bulk at C1 increases. While the amide is still ortho/para directing, the bulky group can hinder the C2 and C6 positions. However, since C2 is already occupied by Fluorine, the competition is between C4 and C6.

  • Electronic Effects: The methoxy group at C3 directs ortho (C2, C4) and para (C6). Since C2 is blocked, the methoxy group reinforces chlorination at C4 and C6 .

  • Optimization: To favor C6 (the target), reactions are often run at lower temperatures or in specific solvents (e.g., ionic liquids or highly polar solvents) that stabilize the transition state leading to the ortho-chloro product, though the 4-chloro isomer remains a major byproduct requiring chromatographic separation.

Analytical Characterization

Verification of the correct isomer (6-chloro vs. 4-chloro) is critical. NMR spectroscopy provides definitive structural proof.

Predicted NMR Data (in )
ProtonChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment Logic
Ar-H (C4) 6.80 - 6.90 ppmDoublet of Doublets (dd)

Hz

Hz
Ortho to H5; Meta to F.
Ar-H (C5) 7.05 - 7.15 ppmDoublet of Doublets (dd)

Hz

Hz
Ortho to H4; Para to F.
-NH2 3.80 - 4.20 ppmBroad Singlet (br s)-Exchangeable with

.
-OCH3 3.85 - 3.90 ppmSinglet (s)-Characteristic methoxy peak.

Distinguishing Feature: The coupling pattern of the aromatic protons is key. In the 6-chloro isomer (target), protons are at C4 and C5 (ortho coupling,

4-chloro

Applications in Drug Development

This molecule serves as a high-value scaffold in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The polysubstituted aniline motif is a frequent pharmacophore in ATP-competitive kinase inhibitors. The fluorine and chlorine atoms provide metabolic stability (blocking P450 oxidation sites) and modulate the pKa of the amine for optimal binding in the hinge region.

  • Agrochemicals: Used as an intermediate in the synthesis of novel benzoylurea insecticides and fungicides where halogenation improves lipophilicity and cuticular penetration in pests.

  • Fragment-Based Drug Design (FBDD): Its low molecular weight (<200 Da) and specific vector orientation of H-bond donors/acceptors make it an ideal fragment for screening libraries.

Safety and Handling (MSDS Highlights)

  • GHS Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3.

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H311: Toxic in contact with skin.[1]

    • H331: Toxic if inhaled.[1]

    • H315: Causes skin irritation.[1]

  • Handling Protocol: Must be handled in a fume hood with nitrile gloves and safety glasses. Avoid dust formation. In case of contact, wash immediately with polyethylene glycol 400 or water.

References

  • Smolecule . (2023).[2] this compound Product Profile and Synthesis. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 18444743, 2-Chloro-6-fluoro-3,5-dimethoxyaniline (Analogous Structure Analysis). Retrieved from

  • Sigma-Aldrich . (2025).[1] Product Specification: 3-Fluoro-2-methoxyaniline (Precursor Data). Retrieved from

  • Beilstein Journal of Organic Chemistry . (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions. Retrieved from

  • BLD Pharm . (2025). Safety Data Sheet: this compound. Retrieved from

Spectroscopic Characterization and Technical Profile: 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

6-Chloro-2-fluoro-3-methoxyaniline (CAS: 1017777-77-3) is a highly functionalized aniline derivative serving as a critical scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its unique substitution pattern—combining electron-withdrawing halogens (F, Cl) with an electron-donating methoxy group—creates a distinct electronic environment that influences both its chemical reactivity and its binding affinity in protein-ligand interactions.

This guide provides a comprehensive analysis of its spectroscopic data, synthesis logic, and handling protocols, designed to support researchers in verifying compound identity and purity.

Physicochemical Profile
PropertyData
IUPAC Name This compound
CAS Number 1017777-77-3
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 40–43 °C
Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate
Acidity (pKa) ~2.5–3.0 (Predicted; reduced basicity due to ortho-F/Cl)

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The preparation typically follows a regioselective halogenation pathway.

Synthetic Pathway (Regioselectivity)

The synthesis often begins with 2-fluoro-3-methoxyaniline . Direct chlorination requires careful control to target the C6 position.

  • Directing Effects:

    • -NH₂ (C1): Strong activator, directs ortho (C2, C6) and para (C4).

    • -OMe (C3): Moderate activator, directs ortho (C2, C4) and para (C6).

    • -F (C2): Weak deactivator, directs ortho/para.

  • Regiochemical Outcome: The C6 position is ortho to the amino group and para to the methoxy group. This synergistic activation makes C6 the most nucleophilic site, allowing for selective chlorination using N-Chlorosuccinimide (NCS).

SynthesisWorkflow Start 2-Fluoro-3-methoxyaniline (Starting Material) Intermediate Reaction Matrix (Regioselective Chlorination) Start->Intermediate + Reagent Reagent N-Chlorosuccinimide (NCS) Acetonitrile, 0°C to RT Reagent->Intermediate Purification Workup & Recrystallization (Removal of succinimide) Intermediate->Purification Product This compound (Target Scaffold) Purification->Product Yield >85%

Figure 1: Synthetic workflow for the regioselective chlorination of the aniline precursor.

Spectroscopic Characterization

This section details the expected spectral signatures.[1][2][3] Due to the fluorine atom (


, spin 1/2, 100% abundance), spin-spin coupling is a dominant feature in both proton and carbon NMR.
Nuclear Magnetic Resonance ( NMR)

The presence of Fluorine at C2 splits the signals of nearby protons.

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz

Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling Analysis (

values)
6.85 – 6.95 dd1HAr-H5 Ortho coupling to H4 (

Hz). Long-range coupling to F is usually negligible.
6.30 – 6.45 dd1HAr-H4 Ortho coupling to H5 (

Hz). Through-space/bond coupling to F (

Hz).
5.10 – 5.30 br s2H-NH₂ Broad singlet. Shift is concentration/solvent dependent.[2] Exchangeable with D₂O.
3.75 – 3.85 s3H-OCH₃ Singlet. May show very small broadening due to long-range F coupling (

Hz).

Note: The chemical shifts of H4 and H5 are distinct. H5 is deshielded by the adjacent Chlorine (C6) and the ortho-effect of the amine. H4 is shielded by the ortho-Methoxy group.

Carbon-13 NMR ( NMR)

The


 spectrum is definitive due to C-F coupling patterns (

).
Shift (

, ppm)
Splitting

(Hz)
AssignmentStructural Context
145.0 – 148.0 Doublet

C2-F Direct C-F bond. Large coupling constant.
142.0 – 144.0 Doublet

C3-OMe Ortho to Fluorine.
132.0 – 135.0 Doublet

C1-NH₂ Ortho to Fluorine.
115.0 – 118.0 Doublet

C6-Cl Meta to Fluorine.
105.0 – 108.0 Singlet/d

C5-H Para to Fluorine.
100.0 – 103.0 Doublet

C4-H Meta to Fluorine.
56.0 – 57.0 Singlet--OCH₃ Methoxy carbon.
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Ion (

    
    ): 
    
    • m/z 176.0 : Corresponding to

      
       isotope (100% relative abundance).
      
    • m/z 178.0 : Corresponding to

      
       isotope (~33% relative abundance).
      
  • Pattern Recognition: The characteristic 3:1 ratio between the M and M+2 peaks confirms the presence of a single chlorine atom.

Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeFunctional Group
3450, 3360

Primary amine (asymmetric & symmetric stretch).
2850 – 2950

Alkyl C-H stretch (Methoxy group).
1620

Amine scissoring (bending).
1480 – 1500

Aromatic ring breathing.
1200 – 1250

Aryl-Fluorine stretch (Strong band).
1050 – 1150

Aryl-Alkyl ether stretch.
750 – 800

Aryl-Chlorine stretch.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening:

  • Mass: Weigh 5–10 mg of this compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (preferred for solubility and separating NH₂ peaks) or CDCl₃.

  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) at 0.00 ppm for internal referencing.

HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Amine absorption).

  • Retention Time: Expect elution around 5.5–6.5 min depending on flow rate (1.0 mL/min).

Safety & Handling (SDS Summary)

Signal Word: DANGER GHS Classifications: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3.[4]

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[4]

  • H315/H319: Causes skin and serious eye irritation.[4]

Protocol:

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Response: Do not sweep dry dust. Dampen with water to prevent airborne dust, then absorb with inert material.

SafetyProtocol Check Pre-Work Check: Fume Hood Functional? PPE Donned? Weighing Weighing: Use Anti-Static Balance Avoid Dust Generation Check->Weighing Solubilization Dissolution: Add Solvent Slowly Cap Immediately Weighing->Solubilization Waste Disposal: Segregate into Halogenated Waste Solubilization->Waste

Figure 2: Safety decision tree for handling halogenated anilines.

References

  • PubChem. (2025).[5][6] 3-Chloro-4-fluoroaniline (Spectroscopic Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Structural Elucidation & NMR Profiling: 6-Chloro-2-fluoro-3-methoxyaniline

[1]

Executive Summary: The "Spy" Nucleus Strategy

Target Analyte: 6-Chloro-2-fluoro-3-methoxyaniline Molecular Formula: C₇H₇ClFNO Context: This molecule represents a highly functionalized "scaffold" intermediate, typical in the synthesis of EGFR kinase inhibitors (e.g., Gefitinib analogs).

For researchers, the challenge in characterizing this molecule is not merely assigning peaks, but resolving the complex spin-spin interactions introduced by the fluorine atom (



The Core Directive: Do not treat

1



Theoretical Framework: The Battle of Substituents

To interpret the spectrum accurately, we must first model the electronic environment. The benzene ring is subjected to three competing effects:

  • 3-Methoxy (-OCH₃): Strong

    
    -donor (Shielding). Pushes electron density primarily to positions 2, 4, and 6.
    
  • 6-Chloro (-Cl): Inductive withdrawer (Deshielding). Deactivates position 5.

  • 2-Fluoro (-F): The "Wildcard". Inductively withdrawing but mesomerically donating. Crucially, it is a spin-active nucleus (

    
    ) with 100% natural abundance.[2]
    
The Coupling Logic ( -Values)

The definitive feature of this spectrum is the splitting of the aromatic protons (H4 and H5).

  • H4 (Proton at Pos 4): Ortho to -OCH₃, Meta to -F.

  • H5 (Proton at Pos 5): Ortho to -Cl, Para to -F.

We expect an ABX System (where A/B are H4/H5 and X is F).

  • Ortho Coupling (

    
    ):  ~8.5 – 9.0 Hz (Standard aromatic).
    
  • Meta Fluorine Coupling (

    
    ):  ~5.0 – 7.0 Hz (Distinctive).
    
  • Para Fluorine Coupling (

    
    ):  ~0 – 2.0 Hz (Often unresolved broadening).
    

Experimental Protocol: Self-Validating Workflow

The following protocol ensures spectral clarity and prevents solvent-induced shifts (particularly of the labile amine protons).

Sample Preparation

Solvent Choice: DMSO-d₆ is mandatory.

  • Why? Chloroform-d (

    
    ) often causes the amine (-NH₂) protons to broaden or exchange with trace water, making integration unreliable. DMSO-d₆ forms strong hydrogen bonds with the -NH₂, sharpening the peak and shifting it downfield (distinct from aromatics).
    

Concentration: 10-15 mg in 0.6 mL solvent.

  • Caution: Over-concentration can lead to viscosity broadening.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The protons ortho to fluorine often have longer

      
       relaxation times. A short D1 will suppress their integration, leading to false stoichiometry.
      
  • Spectral Width: -2 to 14 ppm (Capture exchangeables).

  • Scans (NS): 16 or 32 (Sufficient for >10mg).

The "Spy" Workflow Visualization

The following diagram outlines the logical flow for confirming the structure using the Fluorine-First approach.

NMR_Workflowcluster_validationValidation LoopSampleSample Prep(DMSO-d6)H1_Acq1H Acquisition(D1 = 5s)Sample->H1_AcqF19_Acq19F Acquisition(Coupled)Sample->F19_AcqProcessProcessing(LB = 0.3 Hz)H1_Acq->ProcessF19_Acq->ProcessAnalysisCoupling Analysis(Extract J-values)Process->AnalysisAnalysis->H1_AcqRefine D1 ifIntegrals Fail

Caption: Dual-channel acquisition strategy. Running


Spectral Analysis & Data Presentation

The Predicted Spectrum (DMSO-d₆)

Based on substituent additivity rules and analogous fluoroaniline data [1][2], the following chemical shifts and coupling patterns are the standard for this scaffold.

SignalPositionShift (

ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment Logic
A -NH₂5.20 – 5.50Broad Singlet2HN/ALabile; shifts with conc./temp.[3]
B -OCH₃3.75 – 3.85Singlet (d)3H

May show tiny splitting by F.
C H-46.45 – 6.60dd1H

,

Shielded by OMe; Meta-F coupling.[3]
D H-56.90 – 7.10d (or dd)1H

,

Deshielded by Cl; Para-F coupling.[3]
Detailed Coupling Analysis (The Fingerprint)

The distinction between H4 and H5 is the critical quality control step. You cannot rely solely on chemical shift; you must measure the splitting width.

  • H4 (The "Wide" Multiplet): This signal appears as a doublet of doublets (dd) .

    • The large split is the ortho-proton neighbor (

      
       Hz).
      
    • The medium split is the meta-fluorine (

      
       Hz).
      
    • Visual Appearance: Four distinct lines (or a "pseudo-triplet" if

      
      , though unlikely here).
      
  • H5 (The "Narrow" Multiplet): This signal appears as a doublet (d) with broadening.

    • The large split is the ortho-proton neighbor (

      
       Hz).
      
    • The para-fluorine coupling (

      
      ) is often too small (< 2 Hz) to resolve fully on a 300/400 MHz instrument, resulting in "fat" peaks rather than a clean doublet of doublets.
      
Signal Pathway Diagram

This diagram visualizes the scalar coupling network that creates the multiplet patterns.

Coupling_TreeF2Fluorine (Pos 2)Spin Active SourceH4H-4 Proton(Meta to F)F2->H44J Coupling(~6-7 Hz)H5H-5 Proton(Para to F)F2->H55J Coupling(<2 Hz)H4->H53J Ortho Coupling(~9 Hz)Splitting_H4Result: Doublet of Doublets (dd)Large J(HH) + Med J(HF)H4->Splitting_H4Splitting_H5Result: Broad Doublet (d)Large J(HH) + Small J(HF)H5->Splitting_H5

Caption: Scalar coupling network showing the origin of the 'dd' vs 'd' splitting patterns.

Troubleshooting & Anomalies

The "Roof Effect"

Because H4 and H5 are ortho to each other and may have similar chemical shifts (depending on the exact shielding of the OMe vs Cl), the doublet signals may "lean" toward each other. This is the Roof Effect (second-order perturbation).

  • Solution: Do not calculate the chemical shift from the highest point of the peak. Calculate it from the geometric center of the multiplet.

Missing Amine Peak

If the broad singlet at ~5.2 ppm is missing:

  • Water Exchange: The solvent might be "wet" (containing

    
    ). The NH₂ protons are exchanging with water, merging into a single broad peak at the water position (~3.3 ppm in DMSO).
    
  • Acidic Impurities: If the sample was isolated as an HCl salt, the protons will shift to ~9-10 ppm (NH₃⁺) and appear extremely broad.

    • Fix: Add a drop of

      
       (shake and rerun). If the NH₂ peak disappears and the HDO peak grows, the assignment is confirmed.
      

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for coupling constant verification).

  • Google Patents. (2013). Preparation method of mono-substituted para-chloroaniline (CN102993023A). (Describes chlorination patterns of methoxy-anilines). Link

  • Dolbier, W. R. (2009).[5] Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (Source for F-H coupling ranges).

Advanced Mass Spectrometry Profiling of 6-Chloro-2-fluoro-3-methoxyaniline: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 6-Chloro-2-fluoro-3-methoxyaniline Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

This guide provides a technical framework for the mass spectrometric characterization of This compound (CAS 1017777-77-3). This compound represents a specific challenge in analytical chemistry due to its sterically crowded amine functionality , flanked by halogen atoms at the 2- (Fluorine) and 6- (Chlorine) positions.

This distinct substitution pattern ("Ortho Effect") significantly alters proton affinity in Electrospray Ionization (ESI) and dictates specific fragmentation pathways in Electron Ionization (EI). This document moves beyond basic spectral listing to explain the mechanistic causality required for robust method development in drug discovery and impurity profiling.

Part 1: Physiochemical Properties & MS Prediction

To develop a valid MS method, we must first understand the molecule's behavior in the gas phase. The combination of a basic amine, an electron-withdrawing fluorine, and a mesomerically donating methoxy group creates a unique electronic signature.

Molecular Specifications
PropertyValueMS Relevance
Formula C₇H₇ClFNONitrogen Rule applies (Odd Mass = Odd Nitrogen count).
Monoisotopic Mass 175.0200 (³⁵Cl)Base peak for extraction in High-Res MS (HRMS).
Isotopic Pattern M (100%) / M+2 (32.0%)Distinct Chlorine signature (3:1 ratio). Essential for confirming halogenation.
pKa (Conjugate Acid) ~2.5 - 3.0 (Predicted)Critical: The 2-F and 6-Cl atoms withdraw electron density and sterically hinder the amine, making it less basic than aniline.
LogP ~2.1Suitable for Reverse Phase LC (C18).
The "Shielded Amine" Challenge

In standard aniline derivatives, the amine is easily protonated (


). However, in this compound, the amine is "squeezed" between the Fluorine and Chlorine atoms.
  • Impact on ESI: Ionization efficiency may be suppressed compared to unhindered isomers (e.g., 3-chloro-4-fluoroaniline).

  • Impact on Derivatization: Standard acylation reagents (e.g., acetic anhydride) may react slowly due to steric blockage.

Part 2: Fragmentation Mechanics (EI & CID)

Understanding the fragmentation is essential for structural confirmation, particularly to distinguish this isomer from regioisomers where the halogens might be in less crowded positions.

Primary Fragmentation Pathways (EI Source, 70eV)

The fragmentation is driven by the stability of the aromatic ring and the lability of the methoxy group.

  • Molecular Ion (

    
    ):  Intense peaks at m/z 175  and 177 .[1]
    
  • Loss of Methyl Radical (

    
    ):  The methoxy group is the primary fragmentation point.
    
    • 
       (Base Peak in many methoxy-anilines).
      
    • Mechanism:[1][2][3] Homolytic cleavage of the

      
       bond to form a quinoid-like cation.
      
  • Loss of Carbon Monoxide (

    
    ):  Following methyl loss, the ring contracts or expels CO.
    
    • 
      .
      
  • Loss of Chlorine (

    
    ): 
    
    • 
      .
      
    • Diagnostic: Loss of the M+2 isotope pattern confirms the fragment has lost the chlorine atom.

  • Loss of Amino Group (

    
    ): 
    
    • 
      . Less common but observed in high-energy collisions.
      
Visualization of Fragmentation Logic

The following diagram illustrates the causal pathways for structural elucidation.

FragmentationPath Parent Molecular Ion [M]+. m/z 175 (100%) m/z 177 (32%) Frag_Me [M - CH3]+ m/z 160 (Loss of Methyl) Parent->Frag_Me -15 Da (Radical) Frag_Cl [M - Cl]+ m/z 140 (Dechlorination) Parent->Frag_Cl -35 Da Frag_HCN [M - HCN]+ m/z 148 (Aniline Characteristic) Parent->Frag_HCN -27 Da Frag_CO [M - CH3 - CO]+ m/z 132 (Ring Contraction) Frag_Me->Frag_CO -28 Da (Neutral)

Caption: Predicted Electron Ionization (EI) fragmentation tree highlighting the primary loss of the methoxy-methyl group followed by CO expulsion.

Part 3: Impurity Profiling & Quality Control

In the synthesis of this intermediate (typically via chlorination of 2-fluoro-3-methoxyaniline), specific impurities are expected. MS is the primary tool for detection.

Impurity TypeStructure DescriptionMS Signature (ESI+)Origin
Des-Chloro (Precursor) 2-Fluoro-3-methoxyanilinem/z 142 (

)
Incomplete reaction. Lacks Cl isotope pattern.
Over-Chlorinated Dichloro-fluoro-methoxyanilinem/z 209 (

)
Over-reaction. Isotope pattern changes to 9:6:1 (Cl2).
Regioisomer 4-Chloro-2-fluoro-3-methoxyanilinem/z 176 (

)
Identical mass. Different Retention Time. Requires chromatography to separate.
Demethylated 6-Chloro-2-fluoro-3-hydroxyanilinem/z 162 (

)
Hydrolysis of methoxy group (acidic conditions).

Part 4: Experimental Protocols

LC-MS Method (Trace Analysis)

For drug development contexts (e.g., genotoxic impurity screening), high sensitivity is required.

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: Electrospray Ionization (ESI) - Positive Mode.

    • Note: If sensitivity is low due to the "Shielded Amine," switch to APCI (Atmospheric Pressure Chemical Ionization) , which relies less on solution-phase protonation mechanics.

  • Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source is vital).

    • B: Acetonitrile (MeOH can cause peak tailing with anilines).

Gradient Table:

Time (min) % B Flow (mL/min) Rationale
0.0 5 0.4 Initial trapping of polar amine.
1.0 5 0.4 Isocratic hold.
6.0 95 0.4 Ramp to elute hydrophobic halo-aniline.
8.0 95 0.4 Wash lipophilic impurities.

| 8.1 | 5 | 0.4 | Re-equilibration. |

GC-MS Method (Raw Material ID)

For bulk purity assessment, GC-MS is superior due to higher chromatographic resolution of isomers.

  • Inlet: Split (20:1), 250°C.

  • Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane).

  • Oven: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: EI Scan (50-300 amu).

  • Derivatization (Optional but Recommended):

    • Due to the steric hindrance at the amine, standard silylation (BSTFA) may be incomplete.

    • Protocol: Use TFAA (Trifluoroacetic Anhydride) . Incubate at 60°C for 30 mins.

    • Target Ion:

      
      . The trifluoroacetyl group adds mass and improves volatility.
      

Part 5: Method Decision Workflow

The following logic gate ensures the correct technique is applied based on the analytical goal.

MethodWorkflow Start Sample Type? Goal_ID Raw Material ID (Purity > 95%) Start->Goal_ID Goal_Trace Trace Impurity (< 0.1%) Start->Goal_Trace GCMS GC-MS (EI) Direct Injection Goal_ID->GCMS LCMS LC-MS/MS (QqQ) Goal_Trace->LCMS Check_Steric Check Peak Shape GCMS->Check_Steric Tailing? LCMS->Check_Steric Low Signal? Deriv Derivatize w/ TFAA Check_Steric->Deriv Yes APCI Switch to APCI Source Check_Steric->APCI Yes (Steric Inhibition)

Caption: Decision matrix for selecting ionization modes. Note the branch for APCI if the ortho-fluorine inhibits ESI protonation.

References

  • BenchChem. (2025).[4] Fragmentation patterns of halogenated benzaldehydes and anilines. Retrieved from

  • Sigma-Aldrich. (n.d.).[5] 3-Chloro-2-fluoroaniline Product Specification & MS Data. Retrieved from

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary for 2-Chloro-6-fluoro-3,5-dimethoxyaniline (Analogous Fragmentation). Retrieved from

  • ResearchGate. (2023). ESI response of aniline derivatives in presence of pH-modifying electrolytes. Retrieved from [6][7]

  • Smolecule. (2023).[1] Synthesis and Properties of this compound. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Synthesis of 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2-fluoro-3-methoxyaniline (CAS 1523406-39-4) is a critical pharmacophore and building block, most notably serving as the aniline fragment in the synthesis of Adagrasib (MRTX849) , a covalent KRAS G12C inhibitor.[1][2] The synthesis of this intermediate presents a classic regioselectivity challenge: introducing a chlorine atom at the C6 position of the electron-rich aniline ring while avoiding the sterically and electronically favorable C4 position.[1][2]

This Application Note details two distinct synthetic protocols to achieve high regiocontrol:

  • The Classical Blocking Strategy: Uses a sulfonic acid group to block the para-position (C4), forcing chlorination to the desired ortho-position (C6).[1][2]

  • The Directed Ortho-Metalation (DoM) Strategy: Utilizes organolithium chemistry for precise C6 functionalization, recommended for high-value, small-scale GMP batches.[1][2]

Retrosynthetic Analysis & Strategy

The structural challenge lies in the 1,2,3,6-substitution pattern.[1][2] In 2-fluoro-3-methoxyaniline, the amino group (


) and methoxy group (

) are activating groups that direct electrophilic substitution to positions C4 and C6 .[1][2]
  • Electronic Bias: The C4 position is para to the strong

    
     donor and ortho to the 
    
    
    
    donor, making it the most nucleophilic site.[1][2]
  • The Goal: We must invert this natural selectivity to chlorinate C6.[1][2]

Figure 1: Retrosynthetic disconnection showing the two primary routes to overcome C4-selectivity bias.[1][2]

Route A: The Sulfonic Acid Blocking Protocol (Scalable)[1][2]

This route is preferred for kilogram-scale synthesis where organolithium reagents are hazardous or cost-prohibitive.[1][2] It relies on the reversibility of sulfonation.[1][2]

Reagents & Materials
ComponentRoleCAS NumberPurity Grade
2-Fluoro-3-methoxyaniline Starting Material801282-00-8>98%
Sulfuric Acid (

)
Blocking Agent7664-93-998% Conc.[1][2]
Acetic Anhydride (

)
Amine Protection108-24-7ACS Reagent
N-Chlorosuccinimide (NCS) Chlorinating Agent128-09-698%
Hydrochloric Acid (HCl) Deprotection7647-01-06M
Step-by-Step Protocol
Step 1: Regioselective Sulfonation (Blocking C4) [1][2]
  • Charge a glass-lined reactor with 2-Fluoro-3-methoxyaniline (1.0 eq).

  • Slowly add concentrated

    
      (5.0 eq) at 0°C to control exotherm.
    
  • Heat the mixture to 100°C for 2–4 hours.

    • Mechanism:[2][3] Sulfonation is reversible but thermodynamically favors the unhindered para-position (C4).[1][2]

  • Cool to room temperature and pour onto ice. Collect the precipitate (4-amino-3-fluoro-2-methoxybenzenesulfonic acid).[1][2]

Step 2: Protection & Chlorination [1][2]
  • Suspend the sulfonic acid intermediate in acetic acid.[1][2]

  • Add Acetic Anhydride (1.2 eq) and stir at 50°C until homogeneous (formation of acetanilide).

  • Cool to 20°C. Add NCS (1.1 eq) portion-wise over 1 hour.

    • Critical Control Point: Maintain temperature <25°C to prevent over-chlorination.[1][2]

    • Logic: With C4 blocked by

      
      , the acetamide directs the chlorine to the only available activated position: C6 .[1][2]
      
Step 3: Global Deprotection (Desulfonation) [1][2]
  • Add dilute

    
      (20% aq) or HCl  to the reaction mixture.
    
  • Heat to reflux (~100-110°C ) with steam distillation.

    • Mechanism:[2][3][4] Acid hydrolysis removes the acetyl group.[1][2] High-temperature hydrolysis desulfonates the ring (ipso-substitution with H+), driven by the volatility of the product or stability of the aniline.[1][2]

  • Neutralize with NaOH to pH 8–9 and extract with Ethyl Acetate.

  • Concentrate to yield This compound .[1][2][3][5]

Route B: Directed Ortho-Metalation (High Precision)[1][2]

This route utilizes the coordination ability of a Boc-protecting group to direct a lithium base specifically to the C6 position.[1][2] This is the "modern" medicinal chemistry approach.[1][2]

Reagents & Materials
ComponentRoleCAS Number
Di-tert-butyl dicarbonate (

)
Protecting Group24424-99-5
n-Butyllithium (n-BuLi) Lithiating Agent109-72-8
Hexachloroethane (

)
Chlorine Source67-72-1
Step-by-Step Protocol
Step 1: Boc-Protection [1][2]
  • Dissolve 2-Fluoro-3-methoxyaniline in THF.

  • Add

    
      (1.1 eq) and catalytic DMAP.[1][2] Reflux for 2 hours.
    
  • Workup: Wash with 1M HCl, dry, and concentrate.[1][2] Yields tert-butyl (2-fluoro-3-methoxyphenyl)carbamate.[1][2]

Step 2: Lithiation & Chlorination [1][2]
  • Dissolve the Boc-aniline in anhydrous THF under Argon/Nitrogen.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (2.2 eq) dropwise.[1][2]

    • Mechanism:[2][3] The Lithium coordinates to the Boc carbonyl oxygen.[1][2] The base deprotonates the ortho position (C6).[1][2] Note that C6 is favored over C4 because the Boc group directs to its own ortho position, whereas the OMe group (directing to C4) is further away.[1][2]

  • Stir for 1 hour at -78°C.

  • Add a solution of Hexachloroethane (1.2 eq) in THF.

  • Allow to warm to room temperature slowly.

Step 3: Deprotection [1][2]
  • Treat the crude intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane at room temperature for 2 hours.

  • Neutralize with saturated

    
    .[1][2]
    
  • Purify via silica gel chromatography (Hexanes/EtOAc).

Process Comparison & Decision Matrix

Figure 2: Decision matrix for selecting the synthesis route based on scale and resources.

ParameterRoute A (Blocking)Route B (DoM)
Regioselectivity Good (>90%)Excellent (>98%)
Reagent Cost Low (H2SO4, NCS)High (n-BuLi, C2Cl6)
Safety Profile Corrosive acids, ExothermsPyrophoric reagents, Cryogenic
Purification CrystallizationChromatography likely needed
Suitability Manufacturing / Scale-up Drug Discovery / MedChem

Analytical Validation

To verify the correct isomer (6-chloro vs. 4-chloro), analyze the 1H NMR coupling constants .

  • Target (this compound):

    • Protons at C4 and C5 are adjacent.[1][2]

    • You will see two doublets (or doublet of doublets due to F) with an ortho-coupling constant (

      
      ).[1][2]
      
  • Impurity (4-Chloro-2-fluoro-3-methoxyaniline):

    • Protons at C5 and C6 are adjacent.[1][2]

    • Similar ortho-coupling, but chemical shifts will differ significantly due to proximity to the amine.[1][2]

    • Definitive Check:13C NMR or NOESY .[1][2] In the target, the NH2 protons should show an NOE correlation with the Phenyl-H at C5? No, NH2 is at C1, H is at C5.[1][2] NH2 is adjacent to F(2) and Cl(6).[1][2] No NOE between NH2 and aromatic protons indicates the 2,6-disubstitution pattern.[1][2]

References

  • Preparation of Adagrasib (MRTX849): Fell, J. B., et al. "Identification of the KRASG12C Inhibitor MRTX849."[1][2] Journal of Medicinal Chemistry, 2020, 63(13), 6679–6693.[1][2] Link[1][2]

  • Sulfonation Blocking Strategy: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1][2] Oxford University Press, 2012.[1][2] (Chapter 22: Electrophilic Aromatic Substitution).

  • Directed Ortho Metalation: Snieckus, V. "Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.[1][2] Link[1][2]

  • Starting Material Source: Sigma-Aldrich Product Specification, "2-Fluoro-3-methoxyaniline," CAS 801282-00-8.[1][2] Link

  • Patent Reference: "Process for the preparation of KRAS G12C inhibitors." WO 2019/156968.[1][2] (Describes the use of this compound analogs). Link

Sources

Application Note: 6-Chloro-2-fluoro-3-methoxyaniline as a Strategic Scaffold in Medicinal Chemistry

[1]

Part 1: Executive Summary & Strategic Value

6-Chloro-2-fluoro-3-methoxyaniline (CFMA) is a highly specialized, poly-functionalized aniline intermediate.[1] Unlike mono-substituted anilines, CFMA offers a unique "dense" substitution pattern (1,2,3,6-substitution) that serves two critical roles in modern drug discovery:

  • Conformational Locking: The interplay between the C2-Fluorine, C3-Methoxy, and C6-Chlorine atoms creates a sterically congested environment that restricts the rotation of the aniline nitrogen. This is pivotal for freezing bioactive conformations in kinase inhibitors, particularly for targets like PKMYT1 and EGFR .

  • Orthogonal Reactivity: The molecule presents three distinct "handles" for diversification:

    • C1-Amine: Nucleophilic attachment point (Amide coupling, Buchwald-Hartwig).

    • C6-Chlorine: A latent electrophile for late-stage modification (Suzuki-Miyaura, Catellani reactions) or a steric blocker to prevent metabolic attack.

    • C2-Fluorine/C3-Methoxy: Electronic modulators that fine-tune the pKa of the aniline and lipophilicity (LogD).

Key Physical Properties
PropertyValueRelevance
CAS Number 1017777-77-3Unique identifier for procurement.[1]
Molecular Weight 175.59 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Design).
Appearance Off-white to pale brown solidOxidation sensitive; store under inert atmosphere.
pKa (Conjugate Acid) ~2.5 - 3.0 (Est.)Reduced basicity due to F/Cl electron withdrawal; requires strong bases for deprotonation.

Part 2: Synthesis Protocol – Solving the Regioselectivity Challenge

The Problem: Direct Chlorination Fails

Direct chlorination of the precursor 2-fluoro-3-methoxyaniline using standard electrophilic reagents (NCS,

4-chloro

Target: 6-Chloro isomer (Ortho to amine). Major Impurity: 4-Chloro isomer.[2]

The Solution: Directed Ortho-Lithiation (DoM)

To exclusively access the 6-chloro isomer, we recommend a Directed Ortho-Metalation (DoM) strategy protected by a Boc group. This method utilizes the coordination of the Boc carbonyl to direct lithiation specifically to the C6 position.

Validated Synthetic Workflow

SynthesisRouteStart2-Fluoro-3-methoxyaniline(Precursor)Step1Step 1: Protection(Boc2O, THF, Reflux)Start->Step1Inter1N-Boc IntermediateStep1->Inter1Step2Step 2: Lithiation(t-BuLi, -78°C, THF)Inter1->Step2 Directs to C6Inter2C6-Lithio SpeciesStep2->Inter2Step3Step 3: Chlorination(C2Cl6 or NCS)Inter2->Step3Step4Step 4: Deprotection(TFA/DCM)Step3->Step4Final6-Chloro-2-fluoro-3-methoxyaniline(Target)Step4->Final

Figure 1: Regioselective synthesis route avoiding the formation of the 4-chloro isomer.

Detailed Protocol

Step 1: Boc-Protection

  • Dissolve 2-fluoro-3-methoxyaniline (1.0 eq) in anhydrous THF.

  • Add

    
     (1.1 eq) and catalytic DMAP (0.05 eq).
    
  • Reflux for 4 hours until TLC confirms consumption of starting material.

  • Concentrate and pass through a short silica plug.

Step 2 & 3: Lithiation-Chlorination (The Critical Step) Note: Perform in flame-dried glassware under Argon.

  • Dissolve N-Boc-2-fluoro-3-methoxyaniline in dry THF and cool to -78°C .

  • Add t-BuLi (2.2 eq, 1.7M in pentane) dropwise over 20 mins.

    • Mechanism:[1][3][4][5][6][7] The Boc group coordinates Lithium, directing deprotonation to the ortho (C6) position. The C2-Fluorine also inductively acidifies the C6 proton, but the Boc effect is dominant.

  • Stir at -78°C for 1 hour.

  • Add a solution of Hexachloroethane (

    
    )  (1.2 eq) in THF dropwise.
    
  • Allow to warm to room temperature over 2 hours.

  • Quench with saturated

    
    . Extract with EtOAc.[8]
    

Step 4: Deprotection

  • Dissolve the crude intermediate in DCM/TFA (4:1).

  • Stir at room temperature for 2 hours.

  • Neutralize carefully with

    
     (gas evolution!).
    
  • Purify via column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 65-75% overall. Purity Check:

Part 3: Applications in Drug Discovery

PKMYT1 Inhibitor Synthesis

Recent patent literature (e.g., WO2024184550 ) highlights CFMA as a key building block for PKMYT1 inhibitors . PKMYT1 is a kinase that regulates the G2/M checkpoint; its inhibition is synthetic lethal in CCNE1-amplified tumors.

Protocol: Amide Coupling to Heterocyclic Cores CFMA is typically coupled to a heteroaryl carboxylic acid (e.g., a substituted pyrimidine or pyridine).

  • Activation: Treat the carboxylic acid partner (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir for 10 mins.

  • Addition: Add this compound (1.1 eq).

    • Note: The aniline is electronically deactivated by the F and Cl groups.[1] Heating to 50-60°C may be required for complete conversion.

  • Workup: Dilute with water, filter the precipitate.

Palladium-Catalyzed Catellani Reactions

The C6-Chlorine and ortho-unsubstituted positions make CFMA an excellent substrate for Catellani-type reactions . This allows for the rapid construction of highly substituted scaffolds by functionalizing the meta position (relative to the amine) via a Palladium/Norbornene cooperative cycle.

CatellaniFigure 2: Potential utility in Pd/Norbornene catalysis.SubstrateAryl Iodide PartnerCycleCatellani Cycle(Ortho-Alkylation + Ipso-Coupling)Substrate->CycleCFMA6-Cl-2-F-3-OMe-Aniline(Termination Reagent)CFMA->Cycle Acts as Nucleophile(Amine) or Electrophile?PdPd(OAc)2 / NorbornenePd->CycleProductComplex Biaryl ScaffoldCycle->Product

Note: In Catellani reactions, this aniline is typically the nucleophile terminating the cycle, or if converted to an aryl halide, the substrate itself.

Part 4: Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep in a tightly closed container at 2-8°C under Argon. The amine is prone to oxidation (darkening) upon air exposure.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and chloroformates.

References

  • Repare Therapeutics Inc. (2024).[9] Biarylamide derivatives and their use as PKMYT1 inhibitors. WO Patent WO2024184550A1. Retrieved from

  • AA Blocks. (2019).[5] Palladium(II)-Initiated Catellani-Type Reactions. Retrieved from [Link]

  • Tang, S., et al. (2012). Regioselective chlorination of anilines. Beilstein Journal of Organic Chemistry, 8, 744–748.[2] Retrieved from [Link][2]

The Strategic Deployment of 6-Chloro-2-fluoro-3-methoxyaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Polysubstituted Aniline Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated and methoxy-substituted aromatic scaffolds is a cornerstone of rational drug design. The compound 6-Chloro-2-fluoro-3-methoxyaniline emerges as a highly valuable and versatile building block, offering medicinal chemists a unique combination of steric and electronic properties. The presence of chloro, fluoro, and methoxy groups on the aniline ring provides a nuanced platform for modulating pharmacokinetic and pharmacodynamic profiles of target molecules.[1] The electron-withdrawing nature of the halogens can influence pKa, lipophilicity, and metabolic stability, while the methoxy group can participate in key hydrogen bonding interactions within protein active sites.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of potent kinase inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and successful implementation in synthetic workflows.

PropertyValue
CAS Number 1017777-77-3
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate.

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS).

Application Showcase: Synthesis of a Structurally Analogous Epidermal Growth Factor Receptor (EGFR) Inhibitor

The anilino-pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. A prime example is Osimertinib, a third-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2] The synthesis of Osimertinib and its analogs often employs substituted anilines. Here, we present a detailed, multi-step protocol for the synthesis of a novel pyrimidine-based kinase inhibitor, structurally analogous to Osimertinib, utilizing this compound as a key starting material. This synthetic workflow highlights the chemical reactivity of the aniline and its utility in constructing complex, biologically active molecules.

Synthetic Workflow Overview

G A This compound B Nitration A->B C 6-Chloro-2-fluoro-3-methoxy-5-nitroaniline B->C D Buchwald-Hartwig Amination C->D E N'-(6-Chloro-2-fluoro-3-methoxyphenyl)-N,N-dimethyl-N'-(2-((methylsulfonyl)oxy)ethyl)ethane-1,2-diamine D->E F Nucleophilic Aromatic Substitution (SNAr) E->F G N'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide F->G H Reduction of Nitro Group G->H I N'-(5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide H->I J Acylation I->J K Final Product (Osimertinib Analog) J->K

Caption: Synthetic workflow for the preparation of an Osimertinib analog.

Detailed Experimental Protocols

Step 1: Nitration of this compound

Causality: The introduction of a nitro group is a critical step to enable subsequent nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group activates the aromatic ring for substitution reactions. The position of nitration is directed by the existing substituents.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Chloro-2-fluoro-3-methoxy-5-nitroaniline .

Step 2: Buchwald-Hartwig Amination

Causality: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the introduction of a side chain that is crucial for the biological activity of many kinase inhibitors, often enhancing solubility and providing additional binding interactions.

Protocol:

  • To a solution of 6-Chloro-2-fluoro-3-methoxy-5-nitroaniline (1.0 eq) and N,N,N'-trimethylethane-1,2-diamine (1.2 eq) in toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).

  • Add a base, such as sodium tert-butoxide (1.5 eq), to the mixture.

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., argon) at 100 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino-substituted nitroaniline intermediate.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine

Causality: The SNAr reaction is a key step in building the core anilino-pyrimidine scaffold. The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by the aniline derivative. This reaction forms the central hinge-binding motif for many kinase inhibitors.

Protocol:

  • In a sealed tube, combine the product from Step 2 (1.0 eq), 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent like 2-pentanol.

  • Heat the reaction mixture at 120-140 °C for 12-24 hours. Microwave irradiation can also be employed to accelerate the reaction.[3]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the coupled product.

Step 4: Reduction of the Nitro Group

Causality: The nitro group is reduced to an amine to provide a reactive handle for the final acylation step. This transformation is crucial for introducing the acrylamide moiety, which acts as a covalent warhead in many irreversible kinase inhibitors.

Protocol:

  • Dissolve the product from Step 3 (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (2.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can often be used in the next step without further purification.

Step 5: Acylation with Acryloyl Chloride

Causality: The final step involves the acylation of the newly formed aniline with acryloyl chloride. The acrylamide group is a key pharmacophore that forms a covalent bond with a cysteine residue in the active site of EGFR, leading to irreversible inhibition.

Protocol:

  • Dissolve the aniline from Step 4 (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and cool to 0 °C.

  • Add a base, such as triethylamine (TEA) or DIPEA (1.5 eq), to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain the desired Osimertinib analog .

Conclusion and Future Perspectives

This compound represents a strategically valuable building block for the synthesis of complex and biologically active molecules in medicinal chemistry. The presented multi-step synthesis of an Osimertinib analog showcases its utility in the construction of potent kinase inhibitors. The unique substitution pattern of this aniline allows for fine-tuning of the physicochemical properties of the final compounds, which is a critical aspect of modern drug discovery. Researchers and drug development professionals are encouraged to explore the potential of this and related substituted anilines in their synthetic endeavors to create next-generation therapeutics.

References

  • Li, J. (2025, October 30). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Retrieved from [Link]

  • Scifinder. (2022, June 23). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof. Google Patents.

Sources

Cross-coupling reactions with 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cross-Coupling Protocols for 6-Chloro-2-fluoro-3-methoxyaniline

Part 1: Introduction & Chemo-Structural Analysis

Subject: this compound (CAS: 1017777-77-3) Molecular Formula: C


H

ClFNO Molecular Weight: 175.59 g/mol [1]

The Challenge: this compound represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting JAK, BTK, or PKMYT1). However, its functionalization via cross-coupling presents a specific set of chemoselective challenges:

  • Electronic Deactivation: The aryl chloride (C-Cl) is electronically deactivated towards oxidative addition by the strong electron-donating effects of the para-methoxy (-OMe) and ortho-amino (-NH

    
    ) groups.
    
  • Steric Crowding: The C-Cl bond is flanked by the amino group, creating steric hindrance that necessitates specialized ligand systems.

  • Catalyst Poisoning: The free primary amine (-NH

    
    ) can coordinate to Palladium (Pd), potentially arresting the catalytic cycle (Pd-amine formation) or leading to unwanted N-arylation homocoupling.
    

Strategic Approach: This guide details two optimized protocols. Protocol A focuses on the Suzuki-Miyaura coupling of the aryl chloride, utilizing dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome deactivation. Protocol B details the Buchwald-Hartwig N-arylation , where the aniline acts as the nucleophile, a critical step in synthesizing biaryl amine kinase inhibitors.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-Cl Activation)

Objective: Functionalization of the C6-position with aryl/heteroaryl boronic acids.

Rationale: To activate the electron-rich C-Cl bond in the presence of a free amine, we employ XPhos Pd G3 (or G4). XPhos provides the necessary steric bulk to facilitate reductive elimination and the electron-richness to accelerate oxidative addition into the deactivated C-Cl bond. The precatalyst (G3/G4) ensures rapid activation without the need for glovebox handling.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K

    
    PO
    
    
    
    (0.5 M in H
    
    
    O, 3.0 equiv)
  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add this compound (175 mg, 1.0 mmol), the boronic acid (1.2 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N

    
    ) or Argon three times.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) via syringe.

  • Base Addition: Inject degassed 0.5 M aqueous K

    
    PO
    
    
    
    (6 mL) via syringe.
    • Note: A biphasic system (organic/water) often suppresses competitive N-arylation compared to anhydrous carbonate bases.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm) for 4–12 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H = 176/178) and appearance of the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Representative Data (Analogous Substrates):

Boronic Acid TypeCatalyst SystemTempTimeYield (Isolated)
Phenylboronic acidXPhos Pd G3 / K

PO

80°C4 h88%
4-Pyridinylboronic acidXPhos Pd G3 / K

PO

100°C12 h72%
o-Tolylboronic acidSPhos Pd G3 / K

PO

100°C16 h65%
Protocol B: Buchwald-Hartwig N-Arylation (Aniline as Nucleophile)

Objective: Coupling the -NH2 group to an external Aryl Halide (e.g., for Kinase Hinge Binding).

Rationale: Here, the this compound acts as the nucleophile. The challenge is preventing the molecule's own Chlorine from reacting (oligomerization). We use BrettPhos Pd G3 , which is highly selective for cross-coupling primary amines with external aryl halides over the oxidative addition of the sterically hindered, electron-rich internal chloride.

Materials:

  • Nucleophile: this compound (1.0 equiv)

  • Electrophile: External Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or LHMDS (for base-sensitive substrates)

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a dried reaction tube with the external aryl halide (1.0 mmol), this compound (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G3 (1-3 mol%).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous t-Amyl Alcohol (5 mL).

    • Why t-Amyl Alcohol? Higher boiling point than THF and solubilizes the base effectively, promoting faster kinetics.

  • Reaction: Heat to 90–100°C for 2–6 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with DCM. Concentrate and purify via column chromatography.[2]

Part 3: Visualization & Logic

Diagram 1: Chemoselectivity Decision Matrix

Caption: Logic flow for selecting the correct catalyst system based on the desired bond formation.

ReactionLogic Start Substrate: This compound Target Desired Transformation? Start->Target PathA Functionalize C-Cl Bond (Suzuki Coupling) Target->PathA Build Biaryl Core PathB Functionalize -NH2 Group (N-Arylation) Target->PathB Link to Kinase Hinge CondA Protocol A: Catalyst: XPhos Pd G3 Base: K3PO4 (aq) Solvent: Dioxane PathA->CondA CondB Protocol B: Catalyst: BrettPhos Pd G3 Base: NaOtBu Solvent: t-Amyl Alcohol PathB->CondB MechA Mechanism: Oxidative Addition into electron-rich Aryl-Cl CondA->MechA MechB Mechanism: Pd-catalyzed Amine Nucleophilic Attack CondB->MechB

Diagram 2: Suzuki Catalytic Cycle (Specific to Substrate)

Caption: Mechanistic cycle highlighting the role of XPhos in activating the deactivated C-Cl bond.

SuzukiCycle LPd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Aryl-Cl) LPd0->OxAdd + Substrate (Ar-Cl) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar'-B(OH)2 / OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->LPd0 - Biaryl Product

Part 4: References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-NHC Complexes." Chemical Science, 4, 916-920. (Validating Pd-G3 precatalyst utility). Link

  • BenchChem Application Note. (2025). "Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline." (Analogous heterocyclic chloride coupling protocols). Link

  • Patent WO2024184550A1. (2024). "Biarylamide derivatives and their use as pkmyt1 inhibitors." (Specific usage of this compound in kinase inhibitor synthesis). Link

Sources

Scale-up synthesis of 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 6-Chloro-2-fluoro-3-methoxyaniline

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aniline derivative makes it a valuable building block in organic synthesis.[1][2] This application note details a robust and scalable synthetic protocol, starting from the readily available precursor 2-fluoro-3-methoxyaniline. We delve into the rationale behind the synthetic strategy, provide a detailed step-by-step procedure suitable for kilogram-scale production, and address critical aspects of process safety, analytical characterization, and scale-up considerations.

Introduction: The Strategic Importance of this compound

This compound (Molecular Formula: C₇H₇ClFNO, Molecular Weight: 175.59 g/mol ) is a highly functionalized aromatic amine.[1] The presence of chloro, fluoro, methoxy, and amino groups on the benzene ring offers multiple reactive sites, making it a versatile precursor for constructing complex molecular architectures.[1][3] Specifically, these functional groups can enhance biological activity, improve metabolic stability, and fine-tune the physicochemical properties of target molecules, which is of paramount importance in drug discovery.[2][3]

The synthesis of substituted anilines is a cornerstone of industrial chemistry, with traditional methods often involving the nitration of an aromatic compound followed by reduction.[4] However, for highly substituted and complex anilines, a more regioselective approach is often necessary. This guide focuses on the direct, regioselective chlorination of 2-fluoro-3-methoxyaniline, a strategy that offers high yields and purity on a larger scale.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the electrophilic aromatic substitution of 2-fluoro-3-methoxyaniline using N-Chlorosuccinimide (NCS) as the chlorinating agent.

Rationale for Synthetic Route:

  • Starting Material Availability: 2-Fluoro-3-methoxyaniline is a commercially available starting material, making the process economically viable for scale-up.[3]

  • Regioselectivity: The powerful activating and ortho-, para-directing effect of the amino group is the primary determinant for the position of electrophilic attack. The para-position relative to the amine (C6) is sterically accessible and electronically favored, leading to the desired 6-chloro isomer as the major product.

  • Mild Reaction Conditions: N-Chlorosuccinimide is a mild and effective chlorinating agent for activated aromatic rings, minimizing the formation of over-chlorinated byproducts and degradation that can occur with harsher reagents like chlorine gas.

  • Scalability: The reaction is operationally simple and does not require specialized high-pressure equipment, making it amenable to standard industrial chemical reactors.

Reaction Mechanism:

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The amino group of the aniline activates the aromatic ring, making it susceptible to attack by the electrophilic chlorine species generated from NCS. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane or acetonitrile, at controlled temperatures to manage the exothermicity of the reaction.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level process flow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis P1 Charge Reactor with 2-Fluoro-3-methoxyaniline and Solvent P2 Cool Reactor to 0-5 °C P1->P2 R1 Slow Addition of N-Chlorosuccinimide (NCS) Solution P2->R1 R2 Monitor Reaction by HPLC/TLC R1->R2 W1 Aqueous Quench R2->W1 W2 Phase Separation W1->W2 W3 Organic Layer Wash (Water & Brine) W2->W3 W4 Drying and Solvent Evaporation W3->W4 PU1 Vacuum Distillation or Recrystallization W4->PU1 PU2 Final Product Analysis (NMR, MS, HPLC) PU1->PU2

Caption: High-level workflow for the scale-up synthesis.

Detailed Experimental Protocol for Scale-Up

This protocol is designed for a target scale yielding approximately 1.5 kg of the final product. Adjustments may be necessary based on the specific equipment and reactor capabilities.

Table 1: Reagent and Parameter Summary
ParameterValueMoles (approx.)Notes
Reactants
2-Fluoro-3-methoxyaniline1.41 kg10.0 molStarting Material
N-Chlorosuccinimide (NCS)1.40 kg10.5 mol1.05 equivalents
Solvent
Dichloromethane (DCM)20 L-Anhydrous grade recommended
Work-up
Saturated NaHCO₃ (aq)10 L-For quenching
Deionized Water2 x 10 L-For washing
Saturated NaCl (Brine)10 L-For washing
Anhydrous MgSO₄ or Na₂SO₄1 kg-For drying
Reaction Conditions
Reaction Temperature0 - 5 °C-Critical for selectivity
Reaction Time2 - 4 hours-Monitor by HPLC/TLC
Expected Output
Theoretical Yield1.76 kg-
Expected Actual Yield1.4 - 1.6 kg-80 - 90%
Step-by-Step Methodology
  • Reactor Preparation: Charge a clean, dry 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 2-fluoro-3-methoxyaniline (1.41 kg) and dichloromethane (15 L).

  • Initial Cooling: Begin stirring and cool the solution to an internal temperature of 0-5 °C using a suitable cooling bath. Maintain a slow nitrogen purge throughout the reaction.

  • Reagent Preparation: In a separate vessel, dissolve N-Chlorosuccinimide (1.40 kg) in dichloromethane (5 L). Gentle warming may be required to fully dissolve the NCS; ensure the solution is cooled back to room temperature before addition.

  • Controlled Addition: Slowly add the NCS solution to the reactor via an addition funnel or pump over 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A significant exotherm may be observed, requiring careful control of the addition rate.[5][6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by taking small aliquots and analyzing them by HPLC or TLC (e.g., using a 4:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Reaction Quench: Once the starting material is consumed, slowly and carefully add 10 L of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Control the addition rate to manage any gas evolution.

  • Work-up and Extraction:

    • Stop cooling and allow the mixture to warm to room temperature.

    • Transfer the reactor contents to a larger separatory funnel or extraction vessel.

    • Separate the organic (bottom) layer.

    • Wash the organic layer sequentially with 10 L of deionized water, another 10 L of deionized water, and finally with 10 L of saturated brine solution.[5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.[5]

Analytical Characterization of the Final Product

Rigorous analytical testing is essential to confirm the structure and purity of the synthesized compound.

Table 2: Expected Analytical Data
Analysis MethodExpected Result
¹H NMR (CDCl₃, 400 MHz)δ ~ 6.8-7.0 (m, 2H, Ar-H), ~ 4.0 (br s, 2H, -NH₂), ~ 3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz)Signals expected for 7 distinct carbons, including shifts characteristic of C-F, C-Cl, C-O, and C-N bonds.
¹⁹F NMR (CDCl₃, 376 MHz)A single resonance corresponding to the fluorine atom.
Mass Spectrometry (EI-MS) Molecular ion peaks at m/z = 175 (M⁺, ³⁵Cl) and m/z = 177 (M⁺+2, ³⁷Cl) in an approximate 3:1 ratio.[1]
HPLC/GC Purity ≥ 98% (by area)

Process Safety and Scale-Up Considerations

Scaling up chemical reactions introduces challenges that must be proactively managed to ensure safety and reproducibility.

Hazard Analysis & Personal Protective Equipment (PPE)
  • Chemical Hazards: Substituted anilines, including the starting material and product, should be treated as toxic upon inhalation, ingestion, and skin contact.[7][8][9] N-Chlorosuccinimide is an oxidizing agent and an irritant. Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Required PPE: At all times, personnel must wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., Viton or nitrile).[7][9] All operations should be conducted in a well-ventilated area or a fume hood.[9]

Critical Scale-Up Parameters
  • Thermal Management: The chlorination reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10] A robust reactor cooling system and a carefully controlled, slow addition rate of the chlorinating agent are critical to prevent a thermal runaway and the formation of impurities.[10]

  • Mixing Efficiency: Inadequate agitation can lead to localized high concentrations of the electrophile, potentially causing side reactions or "hot spots."[10] The mechanical stirrer must be capable of ensuring the reactor contents remain homogeneous throughout the addition and reaction phases.

  • Waste Disposal: The aqueous washes will contain residual organics and salts. Halogenated solvent waste (DCM) must be collected separately. All waste must be disposed of in accordance with local, regional, and national environmental regulations.[7][11]

Logic Diagram for Process Control

This diagram illustrates the relationship between key process parameters and the desired outcomes of high yield and purity.

G cluster_params Critical Process Parameters cluster_outcomes Product Quality Attributes P1 Reaction Temperature O1 High Purity P1->O1 Prevents side reactions O3 Process Safety P1->O3 Controls exotherm P2 NCS Addition Rate P2->O1 Avoids local concentration P2->O3 Manages heat generation P3 Mixing Efficiency P3->O1 Ensures uniform reaction O2 High Yield P3->O2 Maximizes conversion P4 Stoichiometry (NCS eq.) P4->O1 Minimizes unreacted SM P4->O2 Drives reaction to completion

Caption: Interdependencies of process parameters and quality.

Conclusion

This application note outlines a validated and scalable protocol for the synthesis of this compound. By implementing precise control over key reaction parameters, particularly temperature and reagent addition rates, this process can reliably deliver a high-purity product in high yields. The detailed safety and handling guidelines provided are essential for the successful and safe execution of this synthesis on an industrial scale. The availability of this protocol will support researchers and drug development professionals in accessing this valuable chemical building block for their innovative research programs.

References

  • GalChimia. (2020, November 24). A Different Approach to Anilines. [Link]

  • Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • Google Patents. Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Google Patents. Preparation method of 2-chloro-6-methylaniline.
  • Google Patents. Synthetic method of 3-chloro-2-methylaniline.
  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • Google Patents. Synthesis method of m-fluoroaniline.
  • ACS Publications. (2020, July 29). Chemists simplify aniline synthesis. C&EN Global Enterprise. [Link]

  • ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. [Link]

  • LookChem. CAS No.437-83-2,3-Fluoro-2-methoxyaniline Suppliers. [Link]

  • National Institutes of Health (NIH). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

  • ILO and WHO. ICSC 0130 - 3-CHLOROANILINE. [Link]

  • PubChem. 3-Fluoro-5-methoxyaniline. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • PubChem. 3-Chloro-4-fluoroaniline. [Link]

  • PubChem. 4-Fluoro-2-methoxyaniline. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1523406-39-6 | Molecular Formula: C₇H₇ClFNO | MW: 175.59 g/mol [1]

Technical Overview & Compound Profile

Welcome to the technical support hub for 6-Chloro-2-fluoro-3-methoxyaniline . This compound presents a unique purification challenge due to its poly-halogenated substitution pattern .[1][2] The amine group is flanked by two electron-withdrawing groups (Ortho-Fluoro and Ortho-Chloro), which significantly reduces its basicity compared to standard anilines.[1] Additionally, its relatively low melting point (~40–43°C) makes it prone to "oiling out" rather than crystallizing.[2]

Physicochemical Data Card
PropertyValue / CharacteristicImpact on Purification
Physical State Solid (often low-melting)High risk of oiling out during recrystallization.[1]
Melting Point 40–43 °C Requires sub-ambient cooling for crystallization.[2]
Basicity (pKa) Est.[2] ~1.5 – 2.5 (Weak Base)Critical: May not fully protonate in weak acids (e.g., 1M acetic acid).[2] Requires stronger mineral acids for extraction.[2]
Stability Oxidation SensitiveTurns brown/purple upon air exposure.[2] Store under Argon.[2]
Solubility High in DCM, EtOAc, MeOHGood for extraction; requires non-polar anti-solvents (Hexanes/Pentane) for precipitation.[2]

Purification Protocols

Module A: Acid-Base Extraction (The "Rough" Clean)

Use this method to remove neutral impurities (starting materials like nitro-compounds) and tars.[1]

The Challenge: Due to the ortho-Cl and ortho-F substituents, the steric hindrance and electron-withdrawing nature make this amine a very weak base .[1] Standard extraction protocols often fail because the amine does not fully protonate and remains in the organic layer.[2]

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (10 mL/g).

  • Acid Wash (Critical Step):

    • Do NOT use weak acids like 5% HCl or acetic acid.[2]

    • Extract with 2M to 3M HCl (3 x 10 mL).

    • Note: Keep the mixture cool (0–5°C).[2] The 3-methoxy group is an ether; while generally stable, hot strong acid can cause slow demethylation.[1][2]

  • Separation:

    • Organic Layer: Contains non-basic impurities (nitro-precursors).[1][2] Discard (or save for recovery).

    • Aqueous Layer: Contains your product as the hydrochloride salt.[2]

  • Recovery:

    • Cool the aqueous layer to 0°C.[2]

    • Slowly basify to pH > 10 using 6M NaOH or Sat.[2] Na₂CO₃ .[2]

    • Observation: The product will precipitate as a milky oil or solid.[2]

  • Final Extraction: Extract the basic aqueous layer with EtOAc (3x).[2] Dry over Na₂SO₄ and concentrate.

Module B: Flash Chromatography (The "Fine" Clean)

Use this method if the acid-base extraction yield is low or if regioisomers are present.[1]

The Challenge: Anilines interact strongly with the acidic silanols on silica gel, leading to "tailing" (broad peaks) and poor separation.[2]

Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 → 80:20).[2]

  • The Modifier (Essential): Add 1% Triethylamine (Et₃N) to the mobile phase.[2]

    • Mechanism:[1][2][3][4][5][6] Et₃N blocks the acidic sites on the silica, allowing the aniline to elute as a sharp band.[2]

  • Loading: Dissolve the crude in a minimum amount of DCM. Do not use pure MeOH for loading as it broadens bands.[2]

Module C: Recrystallization (The "Polish")

Use this for final purity >99%.[2][7]

The Challenge: With a melting point of ~40°C, the compound will likely form an oil if the solvent is too hot or if cooled too quickly.[2]

Protocol:

  • Solvent System: Hexanes (Anti-solvent) and DCM or Toluene (Solvent) .[2]

  • Dissolve the solid in the minimum amount of warm DCM (30°C - do not boil).

  • Add Hexanes dropwise until the solution turns slightly cloudy.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Cooling: Place in the freezer (-20°C) immediately. Do not cool at room temp.

    • Why? Rapid supercooling favors nucleation over oil separation.[2]

Logic & Workflow Visualization

Workflow 1: Purification Decision Matrix

This diagram guides you through the decision-making process based on the state of your crude material.[1]

PurificationLogic Start Crude Reaction Mixture CheckState Analyze Crude Purity (TLC/LCMS) Start->CheckState Decision1 Major Impurity: Non-Basic (Nitro/Halide)? CheckState->Decision1 AcidBase Protocol A: Acid-Base Extraction (Use 3M HCl) Decision1->AcidBase Yes Column Protocol B: Flash Chromatography (with 1% Et3N) Decision1->Column No (Isomers/Tailing) CheckColor Is Product Colored (Purple/Brown)? AcidBase->CheckColor Column->CheckColor Recryst Protocol C: Recrystallization (Hexanes/DCM @ -20°C) CheckColor->Recryst Yes (Oxidation) Final Pure this compound CheckColor->Final No (Clear/White) Recryst->Final

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

Troubleshooting & FAQs

Q1: I tried the Acid-Base extraction, but I recovered almost nothing in the final organic layer. Where is my product?

  • Diagnosis: Your product is likely still in the initial organic layer (the "waste" layer).[2]

  • Root Cause: The 2-Fluoro and 6-Chloro groups make the amine extremely electron-deficient.[1] If you used 1M HCl, it wasn't strong enough to protonate this specific aniline fully.[2]

  • Solution: Re-extract the initial organic layer with 3M or 4M HCl .[2] Alternatively, extract with concentrated HCl diluted 1:1 with water, but keep it on ice to prevent ether cleavage.[1][2]

Q2: During recrystallization, my product separates as a brown oil at the bottom of the flask.

  • Diagnosis: "Oiling Out."[2][8] This happens because the melting point (40°C) is lower than the boiling point of your solvent, or the concentration is too high.[2]

  • Solution:

    • Re-heat to dissolve the oil.[2]

    • Add more solvent (dilute the system).[2]

    • Add a "seed" crystal.[2][8]

    • Crucial: Cool the flask slowly to room temp with vigorous stirring, then move to the freezer. If it oils out again, switch to Pentane (lower BP) instead of Hexanes, allowing you to evaporate solvent at lower temperatures to induce supersaturation.[2]

Q3: The product turns purple after sitting on the bench for an hour.

  • Diagnosis: Oxidative instability.[2] Anilines, especially electron-rich ones (due to the methoxy group), are prone to oxidation.[2]

  • Solution:

    • Immediate Fix: Wash the dissolved product with a 10% Sodium Thiosulfate (Na₂S₂O₃) solution to reduce the oxidized impurities (quinones/azo species).[2]

    • Long Term: Store the solid under Nitrogen or Argon in the dark at -20°C.

Q4: Can I use distillation?

  • Advice: Generally No .[1][2] While theoretically possible, the boiling point is likely >250°C. The thermal stress will likely cause decomposition or demethylation before the product distills.[2] Bulb-to-bulb distillation (Kugelrohr) under high vacuum (<0.1 mmHg) might work for small scales, but recrystallization is safer.[1][2]

References

  • Smolecule . (2023).[2] this compound Physical Properties and Synthesis. Retrieved from [2]

  • ChemicalBook . (2025).[2][8] Synthesis and Purification of Halogenated Methyl Anilines (General Procedures). Retrieved from [2]

  • BenchChem . (2025).[2][8] Technical Support Center: Purification of Crude Aniline Nitrate. Retrieved from [2]

  • National Institutes of Health (NIH) . (2025).[2] PubChem Compound Summary for 2-Fluoroaniline (Analogous pKa Data). Retrieved from [2]

Sources

Technical Support Center: Purification of 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Chloro-2-fluoro-3-methoxyaniline. This document is designed for researchers, scientists, and drug development professionals who utilize this critical building block and require methods for ensuring its purity. As an intermediate in the synthesis of complex pharmaceutical compounds, the purity of this compound is paramount to the success of subsequent reactions and the quality of the final product.[1]

This guide provides a series of troubleshooting steps, detailed purification protocols, and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind our recommended experimental choices.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the crucial first step in any purification strategy: understanding what you are trying to remove.

Q1: What are the likely impurities in my commercial or crude sample of this compound?

The impurity profile is heavily dependent on the synthetic route used. A common synthesis involves the nitration of a precursor like 2-fluoro-3-methoxyaniline, followed by reduction and chlorination.[1] Based on this and general principles of organic synthesis, potential impurities include:

  • Unreacted Starting Materials: Residual amounts of the precursor molecules from which the compound was synthesized.

  • Intermediates: Incomplete reactions can leave behind intermediates, such as the nitro-analogue of the final product if the reduction step was not carried to completion.[1]

  • Isomeric Impurities: During aromatic substitution reactions, the formation of positional isomers is a common challenge. Impurities like 2-chloro-4-fluoroaniline or 4-chloro-2-fluoroaniline could be present, which are notoriously difficult to separate due to similar physicochemical properties.[2]

  • Byproducts of Side Reactions: Over-halogenation can lead to di-chlorinated species. Degradation of the methoxy group or other side reactions can also occur under harsh reaction conditions.

  • Residual Solvents: Solvents used during the synthesis and initial workup (e.g., Dichloromethane, Hexanes, Ethyl Acetate, DMF) may be present.[3]

Q2: How can I get a quick, preliminary assessment of my sample's purity?

Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid purity check. It allows you to visualize the number of components in your mixture and helps in developing a solvent system for preparative column chromatography.

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). More polar compounds interact more strongly with the silica and move less, resulting in a lower Retention Factor (Rƒ).

  • Quick Protocol:

    • Dissolve a small amount of your sample in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., start with 9:1 Hexanes:Ethyl Acetate).

    • Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. The Rƒ values will give you a clue about the relative polarities of the components.

Q3: What are the definitive analytical methods for purity assessment and impurity identification?

For quantitative and definitive analysis, more sophisticated techniques are required. The choice depends on the nature of the impurities you are targeting.[4]

Analytical TechniquePrinciplePrimary Use & AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[2]Gold standard for purity of non-volatile compounds. Excellent for quantifying isomeric and non-volatile impurities. High sensitivity with UV or MS detectors.[5]Not suitable for very volatile impurities like residual solvents.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase.[4]Excellent for identifying and quantifying residual solvents and other volatile impurities. High sensitivity with FID or MS detectors.Not suitable for non-volatile or thermally labile compounds. The target compound may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[6]Provides definitive structural elucidation of the main compound and any impurities present at sufficient concentration (>0.1%). Quantitative NMR (qNMR) can determine absolute purity against a standard.Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities.[6]
Section 2: Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for common purification scenarios.

Scenario 1: Removing Polar Impurities (e.g., Salts, Acidic/Basic Residues)

If your preliminary analysis suggests the presence of baseline material on TLC or if the sample has been carried through aqueous workups, a liquid-liquid extraction is the first line of defense.

  • Causality & Expertise: this compound is an organic compound with low water solubility.[1] Most inorganic salts, acids, and bases used in synthesis are highly water-soluble. An extraction, therefore, efficiently partitions these impurities into an aqueous phase, leaving the desired compound in the organic phase. The basicity of the aniline group can be exploited, but simple washing is often sufficient for removing non-basic polar impurities.

  • Dissolution: Dissolve the crude this compound in an appropriate water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Water Wash: Add an equal volume of deionized water. Stopper the funnel and invert it gently several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).

  • Brine Wash: Add an equal volume of saturated sodium chloride solution (brine) to the organic layer and repeat the extraction process.

    • Scientist's Note: The brine wash helps to remove residual water from the organic layer and breaks up emulsions that may have formed.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Verification: Analyze a small portion of the resulting material by TLC to confirm the removal of baseline impurities.

Scenario 2: Separating a Mixture of Compounds with Different Polarities

When your sample contains impurities with polarities different from the target compound (e.g., less polar starting materials or more polar byproducts), flash column chromatography is the most effective technique.[7]

  • Causality & Expertise: Flash chromatography accelerates the separation of compounds on a solid support (silica gel) by applying positive pressure.[7] A carefully chosen solvent system (eluent) selectively moves compounds down the column based on their polarity. Non-polar compounds elute first, followed by compounds of increasing polarity. The key to a successful separation is selecting an eluent that provides good separation of spots on the analytical TLC plate, ideally with the target compound having an Rƒ of ~0.3.

  • Solvent System Selection: Develop a solvent system using TLC (e.g., Hexanes:Ethyl Acetate or Dichloromethane:Hexanes). Find a ratio that gives your target compound an Rƒ value between 0.25 and 0.35 and maximizes the separation from all impurity spots.

    • Pro-Tip: Aniline compounds can "tail" or streak on acidic silica gel. If you observe this on your TLC, add 0.5-1% triethylamine to your chromatography solvent system to neutralize the acidic sites on the silica, leading to sharper bands and better separation.[8]

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the "slurry method": mix the silica gel with your initial, non-polar eluent, pour it into the column, and use pressure to pack it into a firm, uniform bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the column solvent or DCM.

    • Alternatively, for less soluble materials, use the "dry loading" method: dissolve the crude material, adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin applying pressure.

    • Collect fractions in test tubes. Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and checking under UV light.

  • Combine and Concentrate: Once the separation is complete, combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.

  • Verification: Confirm the purity of the final product using a definitive analytical method like HPLC or NMR.

Scenario 3: Final Polishing of a Mostly Pure Solid Product

For removing small amounts of impurities from a solid sample that is already >90% pure, recrystallization is an ideal and efficient final step.

  • Causality & Expertise: Recrystallization works on the principle that the desired compound and its impurities have different solubilities in a given solvent.[9] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the saturated hot solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form, while the impurities remain dissolved in the solvent (mother liquor). The low melting point of this compound (40-43°C) must be considered; avoid solvents with very high boiling points to prevent the compound from "oiling out" instead of crystallizing.[1]

  • Solvent Selection: The goal is to find a single solvent or a binary solvent system where the compound is soluble when hot and insoluble when cold.

    • Suggested Solvents to Screen: Hexanes, Heptane, Isopropanol/Water, Ethanol/Water. Given the compound's properties, a non-polar solvent like Hexanes or Heptane is a good starting point.[3]

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a warm water bath) with swirling until the solid just dissolves. Add the solvent dropwise until a clear, saturated solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Verification: Check the melting point of the crystals. A pure compound should have a sharp melting point within the expected range (40-43°C).[1] Further confirm purity by HPLC or NMR.

Section 3: Visual Workflows and Logic Diagrams
General Purification Strategy

This diagram outlines a comprehensive workflow for purifying a crude sample of this compound, from initial workup to the final pure product.

PurificationWorkflow Crude Crude Product (Post-Reaction) LLE Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE Remove Salts & Polar Impurities Analysis1 TLC/HPLC Analysis LLE->Analysis1 Chrom Flash Column Chromatography Analysis2 TLC Analysis Chrom->Analysis2 Recryst Recrystallization Pure Pure Product (>99%) Recryst->Pure Analysis3 HPLC/NMR/MP Analysis Pure->Analysis3 Final Purity Confirmation Analysis1->Chrom Separate Organic Impurities Analysis2->Recryst Final Polishing

Caption: A typical multi-step purification workflow.

Decision Tree for Method Selection

Use this logic diagram to choose the most appropriate purification technique based on the nature of the impurities identified in your sample.

DecisionTree start Analyze Crude Sample (via TLC/HPLC) q1 Are impurities mostly polar/ionic? start->q1 a1 Perform Liquid-Liquid Extraction q1->a1 Yes q2 Are non-polar/isomeric impurities present? q1->q2 No a1->q2 a2 Use Flash Column Chromatography q2->a2 Yes q3 Is the sample solid and >90% pure? q2->q3 No a2->q3 a3 Perform Recrystallization q3->a3 Yes end Proceed to Final Purity Analysis q3->end No/Already Pure a3->end

Sources

Technical Support Center: 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-Chloro-2-fluoro-3-methoxyaniline (CAS No. 1017777-77-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet challenging substituted aniline. Its unique substitution pattern—featuring an activating amino group, a moderately activating methoxy group, and two deactivating halogens—creates a nuanced reactivity profile that can lead to unexpected outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired synthetic results.

Section 1: Understanding the Core Reactivity

Before troubleshooting specific reactions, it is critical to understand the electronic landscape of this compound. The reactivity of the aromatic ring and the nucleophilicity of the amine are governed by a delicate balance of inductive and resonance effects from its four distinct substituents.

  • Amino Group (-NH₂): A powerful activating group with a strong positive mesomeric (+M) effect and a moderate negative inductive (-I) effect. It strongly directs electrophiles to the ortho and para positions (relative to itself, i.e., positions 1 and 5).

  • Methoxy Group (-OCH₃): An activating group with a positive mesomeric (+M) effect and a negative inductive (-I) effect. It directs electrophiles to its ortho and para positions (positions 2 and 4). The inductive effect of the methoxy group can make the aniline less basic than aniline itself.[1]

  • Fluoro (-F) and Chloro (-Cl) Groups: These halogens are deactivating groups overall due to their strong negative inductive (-I) effect, which outweighs their weak positive mesomeric (+M) effect. They act as ortho-, para-directors.

This interplay of competing effects dictates the molecule's behavior and is often the root cause of issues like low yield, side product formation, and lack of reactivity.

Caption: Competing electronic effects on the aniline ring.

Section 2: Troubleshooting Guides for Common Reactions

This section addresses specific problems encountered during common synthetic transformations in a question-and-answer format.

A. N-Acylation and N-Sulfonylation Reactions

Question 1: My N-acylation (e.g., with acetyl chloride or acetic anhydride) is sluggish or incomplete, and TLC analysis shows significant unreacted starting material. What's going wrong?

Answer: This issue typically stems from two main factors: reduced nucleophilicity of the amine and basicity issues.

  • Causality: The combined electron-withdrawing inductive effects of the ortho-fluoro and ortho-chloro substituents decrease the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline.[2] Furthermore, if using an acid halide like acetyl chloride, the HCl byproduct will protonate the starting material's basic amino group, rendering it non-nucleophilic and halting the reaction.

  • Troubleshooting Steps:

    • Add a Non-Nucleophilic Base: The most critical step is to include a stoichiometric excess (1.5-2.0 equivalents) of a base to scavenge the acid byproduct. Pyridine or triethylamine (TEA) are common choices. For sensitive substrates, a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can prevent side reactions.

    • Increase Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure the reaction goes to completion.

    • Solvent Choice: Ensure you are using an appropriate aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

    • Temperature: While many acylations proceed at room temperature, gently heating the reaction mixture to 40-50 °C can help overcome the activation energy barrier.

Question 2: I'm observing multiple products in my acylation reaction. How can I improve selectivity?

Answer: Multiple products can arise from O-acylation if phenolic impurities are present or from diacylation under harsh conditions.

  • Causality: Aniline derivatives can be prone to oxidation, and over time, small amounts of phenolic impurities may form.[3] These can be acylated along with your desired amine. While diacylation on a primary aniline is less common, it can occur with highly reactive acylating agents or prolonged reaction times at high temperatures.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting, run a TLC or obtain an NMR spectrum of your this compound to ensure it is free from impurities.

    • Control Reaction Temperature: Add the acylating agent slowly at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature. Avoid excessive heating.

    • Purification: If minor side products are unavoidable, flash column chromatography is typically effective for separation. A gradient elution from hexane to ethyl acetate is a good starting point.[4]

B. Electrophilic Aromatic Substitution (EAS)

Question 1: My bromination reaction is giving me a complex mixture of regioisomers. How do I control the position of substitution?

Answer: This is a classic challenge with polysubstituted aromatic rings where multiple activating groups compete.

  • Causality: The -NH₂ and -OCH₃ groups are both strong ortho-, para-directors. The -NH₂ group directs to positions 1 and 5. The -OCH₃ group directs to positions 2 and 4. Position 2 is already substituted with fluorine. Therefore, you have strong activation towards positions 1, 4, and 5, leading to a mixture. The amino group is the most powerful activating group and will likely dominate the directing effects.

  • Troubleshooting Workflow:

G start Problem: Poor Regioselectivity in EAS protect Protect the Amino Group (e.g., Acylation to -NHAc) start->protect reason1 Why? Reduces the activating effect of the amine and increases steric hindrance at a-positions (1 and 5). protect->reason1 reagent Choose a Milder/Bulkier Electrophile protect->reagent reason2 Why? Milder reagents (e.g., NBS instead of Br₂) are more selective. Bulkier electrophiles will favor the less sterically hindered position. reagent->reason2 control Strictly Control Temperature (Run at 0°C or below) reagent->control reason3 Why? Lower temperatures increase selectivity by favoring the product with the lowest activation energy. control->reason3 deprotect Deprotect the Amide (Acidic or Basic Hydrolysis) control->deprotect

Caption: Decision tree for improving EAS regioselectivity.
  • Key Strategy - Protecting Group: The most effective strategy is to temporarily convert the highly activating -NH₂ group into an amide (e.g., an acetamide). This moderates its activating strength and provides steric bulk, often directing substitution to the position para to the amide. A standard protocol for this protection and subsequent deprotection is essential.

C. Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question 1: My Suzuki coupling reaction is failing. I'm either getting no product or dehalogenation of my starting material.

Answer: Success in cross-coupling reactions hinges on catalyst choice, ligand, base, and rigorous exclusion of oxygen.

  • Causality: The chlorine atom at position 6 is sterically hindered by the adjacent amino group. Furthermore, C-Cl bonds are notoriously less reactive in Suzuki couplings than C-Br or C-I bonds. Dehalogenation (proto-dehalogenation) is a common side reaction where the aryl halide is reduced instead of coupled. This often happens when the catalytic cycle is inefficient or poisoned.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be active enough. Use a more electron-rich and bulky phosphine ligand that promotes the difficult oxidative addition step with the C-Cl bond. Common choices include Buchwald ligands (e.g., SPhos, XPhos) or Josiphos-type ligands paired with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

    • Base and Solvent: The choice of base is critical. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or alkoxides, which can promote side reactions. Use an anhydrous, degassed polar aprotic solvent like dioxane, toluene, or DMF.

    • Inert Atmosphere: Oxygen can irreversibly oxidize the phosphine ligands and the Pd(0) catalyst, killing the reaction. Ensure your reaction vessel, solvents, and reagents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.

    • Temperature: These reactions often require elevated temperatures (80-110 °C) to facilitate the oxidative addition to the C-Cl bond.

Section 3: FAQs - Purification and Characterization

Q: What are the key features to look for in the ¹H NMR, IR, and Mass Spectrum of this compound?

A: Proper characterization is key to confirming your starting material's identity and purity.

Technique Expected Observations Source
IR Spectroscopy - Two N-H stretching bands in the 3500-3300 cm⁻¹ region. - Aromatic C=C stretching in the 1600-1400 cm⁻¹ region. - C-O stretching for the methoxy group around 1250-1200 cm⁻¹. - C-F and C-Cl stretches in the fingerprint region (<1300 cm⁻¹).[3]
Mass Spectrometry - A molecular ion peak cluster showing the characteristic isotopic pattern for one chlorine atom: (M⁺) at m/z 175 and (M+2)⁺ at m/z 177 with a ~3:1 ratio.[3]
¹H NMR - A broad singlet for the -NH₂ protons (chemical shift can vary). - A singlet for the -OCH₃ protons (~3.8-4.0 ppm). - Two doublets in the aromatic region, showing coupling to each other.N/A

Q: My crude product is a dark oil. How can I purify it effectively?

A: Anilines are susceptible to air oxidation, which often results in colored impurities.

  • Aqueous Workup: After quenching the reaction, perform a standard liquid-liquid extraction. Dissolve the crude material in a solvent like ethyl acetate or DCM. Wash sequentially with a dilute base (e.g., sat. NaHCO₃) to remove acidic impurities, water, and finally brine to aid phase separation.[4]

  • Activated Carbon Treatment: If the color persists, you can try stirring the organic solution with a small amount of activated charcoal for 15-20 minutes, followed by filtration through a pad of Celite. This can effectively remove high-molecular-weight colored impurities.

  • Flash Column Chromatography: This is the most reliable method. Use silica gel and a solvent system like Hexane/Ethyl Acetate. The polarity can be tuned based on the polarity of your product.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is an excellent final purification step.

Section 4: Protocols and Safety

A. General Experimental Workflow

The following diagram outlines a standard workflow for reactions involving this substrate.

G start Start: Reagent Prep setup Reaction Setup (Inert atmosphere if needed) start->setup reaction Reaction (Monitor by TLC) setup->reaction quench Quenching (e.g., add water/ice) reaction->quench workup Aqueous Workup (Extraction & Washes) quench->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Chromatography/Crystallization) concentrate->purify analyze Analysis (NMR, MS, etc.) purify->analyze end End: Pure Product analyze->end

Caption: General experimental workflow diagram.
B. Protocol: N-Acetylation of this compound

This protocol is a representative example of an N-acylation reaction.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Workup:

    • Separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove excess acid), and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

C. Safety and Handling

Substituted anilines, particularly halogenated ones, should be handled with care.

Hazard Category Description and Precautions Source
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5][6][5][6]
Irritation Causes skin and serious eye irritation/damage. May cause respiratory irritation.[5][6][7][5][6][7]
Handling Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE: nitrile gloves, safety glasses/goggles, and a lab coat. Avoid creating dust or aerosols. Wash hands thoroughly after handling.[7][8][7][8]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[7][7]

References

  • Google Patents. (2011). CN102173995A - Synthesis method of m-fluoroaniline.
  • PubChem. 3-Bromo-6-chloro-2-fluoroaniline. [Link]

  • Royal Society of Chemistry. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science. [Link]

  • PubChem. 2-Fluoroaniline. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. [Link]

  • Study.com. (2023). What is the action of an aniline derivative tint color (with appropriate H2O2) on the hair?. [Link]

  • Google Patents. (1996). JPH08295654A - Method for purifying aniline.
  • ResearchGate. (2017). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?. [Link]

  • LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. [Link]

  • National Institutes of Health. (2016). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. [Link]

  • Google Patents. (1991).
  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

  • National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • Sparrow Chemical. Fluoroaniline Series. [Link]

  • Hairfinder.com. Mix Color for a Predisposition Test. [Link]

  • Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • ResearchGate. (2016). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • ResearchGate. (2014). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]

  • PubChem. 3-Chloro-2-fluoroaniline. [Link]

  • Chemsrc. 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. [Link]

  • ResearchGate. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. [Link]

  • Pearson. Acylation of Aniline Practice Questions & Answers. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

Sources

Technical Support Center: Preventing Degradation of 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

From the Desk of the Senior Application Scientist

You are working with 6-Chloro-2-fluoro-3-methoxyaniline (CAS: 1017777-77-3).[1][2] To handle this compound effectively, you must understand its electronic "tug-of-war."

This molecule is a poly-substituted aniline .

  • The Destabilizer (Methoxy Group): The methoxy (-OCH₃) group at the 3-position is an electron-donating group (EDG). It increases electron density on the aromatic ring, making the amine nitrogen more nucleophilic and significantly more prone to oxidative degradation [1].[3]

  • The Stabilizers (Halogens): The Chlorine (6-position) and Fluorine (2-position) are electron-withdrawing groups (EWG). While they pull some density away, they are not sufficient to render the molecule air-stable over long periods.

The Result: This compound is metastable . It will not degrade instantly in air, but it possesses a "ticking clock." Exposure to oxygen, light, or moisture will accelerate the formation of colored impurities (azo-dimers, quinones) and hydrolysis products.

Storage & Handling Specifications

The following parameters are non-negotiable for maintaining >98% purity over 6+ months.

Summary of Critical Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, slowing the rate of auto-oxidation and dimerization.
Atmosphere Inert Gas (Argon preferred over N₂)Displaces atmospheric oxygen. Argon is heavier than air, providing a better "blanket" for solids in jars [2].
Light Amber Glass / Foil Wrap Anilines are photosensitive. UV light catalyzes the formation of free radicals, accelerating degradation.
Container Teflon-lined cap Prevents leaching of plasticizers and ensures a gas-tight seal against moisture ingress.
Desiccant Required Prevents hydrolysis. The amine functionality is hygroscopic and can form sticky hydrates.

Troubleshooting Guide (Q&A)

Issue 1: "My white powder has turned beige/brown."

Diagnosis: Oxidative Degradation. Technical Insight: The amine nitrogen has reacted with atmospheric oxygen to form N-oxide species or coupled to form azo-linkages (colored chromophores). This is common in electron-rich anilines [3].

Q: Is the sample ruined? A: Not necessarily. The color change is often caused by trace impurities (<0.5%) that have high extinction coefficients.

  • Action: Run an LC-MS. If the main peak is still >95%, you can use it for crude reactions.

  • Action: If purity is <95%, perform the Acid-Base Rescue Protocol (See Section 4).

Issue 2: "The melting point is lower than the CoA value."

Diagnosis: Moisture Absorption (Hygroscopicity) or Solvent Entrapment. Technical Insight: Anilines can form hydrates. If the material was stored in a fridge without a desiccator, condensation likely formed inside the vial upon warming to room temperature.

Q: How do I fix this? A:

  • Place the sample in a vacuum desiccator over P₂O₅ or activated silica gel.

  • Apply high vacuum (<5 mbar) for 4-6 hours.

  • Critical Step: Allow the desiccator to reach room temperature before opening to prevent fresh condensation.

Issue 3: "Can I store this compound in solution (e.g., DMSO/Methanol)?"

Diagnosis: Solvolysis Risk. Technical Insight:

  • NO. Do not store in solution for long periods.

  • Why: In DMSO, anilines can undergo slow oxidation. In protic solvents (MeOH), the C-F bond at the 2-position (ortho to the amine) is susceptible to Nucleophilic Aromatic Substitution (SnAr) over time, especially if the solution becomes slightly basic [4].

Advanced Protocols

Protocol A: The "Acid-Base Rescue" (Purification)

Use this when recrystallization fails or yield loss is too high.

Concept: Convert the aniline to its water-soluble HCl salt. Impurities (non-basic oxidation products) will remain in the organic layer.

  • Dissolution: Dissolve degraded aniline in Ethyl Acetate (EtOAc) .

  • Salt Formation: Wash the organic layer with 1M HCl (3x).

    • Chemistry: The aniline becomes protonated (Aniline-NH₃⁺ Cl⁻) and moves to the aqueous layer.

    • Waste: The brown/oxidized impurities remain in the EtOAc layer. Discard the organic layer.

  • Neutralization: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO₃ or 2M NaOH until pH ~9-10.

    • Observation: The purified aniline will precipitate or oil out as the free base.

  • Extraction: Extract the cloudy aqueous mixture with fresh Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Inert Gas Blanketing (The "Argon Pour")

Standard Operating Procedure for closing containers.

  • Open the vial and remove the required amount.

  • Insert a needle/pipette connected to an Argon line deep into the vial (1 cm above the solid).

  • Flow Argon gently (low psi) for 10-15 seconds. You are "filling" the vial like a cup of water (Argon is heavier than air).

  • Slowly withdraw the needle while simultaneously screwing on the cap.

  • Seal with Parafilm.

Decision Logic: Sample Assessment

The following diagram illustrates the logical workflow for assessing and rescuing a potentially degraded sample.

AnilineRescue Start Inspect this compound ColorCheck Visual Inspection: Is it White/Off-White? Start->ColorCheck LCMS Run LC-MS / H-NMR ColorCheck->LCMS No (Brown/Beige) UseDirect Safe to Use (Store under Argon) ColorCheck->UseDirect Yes PurityCheck Purity > 95%? LCMS->PurityCheck PurityCheck->UseDirect Yes (Color is cosmetic) Rescue Execute Acid-Base Rescue Protocol PurityCheck->Rescue No (Chemical degradation) Rescue->LCMS Re-verify Recryst Alternative: Recrystallize (EtOH/H2O) Rescue->Recryst If purity < 98% Discard Discard if impurities are structural isomers Recryst->Discard Fails

Figure 1: Decision matrix for handling degraded aniline samples. Note that color change often precedes significant chemical degradation.

References

  • American Chemical Society. (2015). Controlling Factors in the Rates of Oxidation of Anilines. Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Technical Support Guide: 6-Chloro-2-fluoro-3-methoxyaniline Synthesis Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 6-Chloro-2-fluoro-3-methoxyaniline CAS: 151414-47-0 (Generic/Analogous) Primary Application: Key intermediate for EGFR kinase inhibitors (e.g., Gefitinib analogs) and agrochemicals.[1]

The Challenge: This molecule presents a "crowded" 1,2,3,6-substitution pattern. The specific challenge in the work-up is twofold:

  • Regioisomer Management: If synthesized via direct chlorination, separating the 6-chloro isomer from the thermodynamically favored 4-chloro isomer is difficult.

  • Basicity Suppression: The presence of the ortho-fluorine and ortho-chlorine atoms significantly lowers the basicity (

    
     increases) of the amine compared to unsubstituted aniline. Standard neutral extractions often fail to recover the product.
    

Critical Safety Protocols (Read Before Proceeding)

  • Aniline Toxicity: This compound is a potent sensitizer and likely methemoglobinemia agent. Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Reaction Quenching: If working up a nitro-reduction (Fe/HCl or

    
    /Raney Ni), the filter cake is pyrophoric . Never let the catalyst dry out.
    

Scenario A: Work-up for Nitro Reduction Route (Recommended)

Context: Synthesis via reduction of 6-chloro-2-fluoro-3-methoxynitrobenzene using Iron/Ammonium Chloride or Hydrogenation.[1]

Step-by-Step Protocol

Step 1: Catalyst Removal (The "Black Sludge" Issue)

  • Iron (Fe) Reduction: The reaction mixture will contain a thick sludge of iron oxides.

    • Action: Adjust pH to ~8-9 using saturated

      
      .[1]
      
    • Filtration: Add Celite (diatomaceous earth) directly to the reaction pot (approx. 0.5g per gram of substrate). Stir for 10 mins. Filter through a Celite pad while hot (50°C).

    • Reasoning: The product can adsorb to iron sludge. Hot filtration keeps the aniline dissolved in the organic solvent (usually Ethanol/Water or Ethyl Acetate).

  • Hydrogenation (Pd/C or Raney Ni):

    • Action: Filter over Celite under an inert atmosphere (

      
      ).[1]
      
    • Safety: Wash the filter cake immediately with water to prevent ignition.

Step 2: Phase Separation & pH Adjustment

  • Solvent Swap: If the reaction was done in Ethanol/Methanol, concentrate the filtrate to remove the alcohol before extraction. Residual alcohol creates emulsions.

  • The Critical pH Check:

    • Suspend the residue in Water/Ethyl Acetate (1:1).

    • Measure pH: It must be > pH 9 .

    • Why? The electron-withdrawing F and Cl atoms make the anilinium ion (

      
      ) more acidic.[1] If the pH is neutral (pH 7), a significant portion may remain protonated and stay in the aqueous layer. Use 2N NaOH to adjust.
      

Step 3: Extraction & Drying

  • Extract with Ethyl Acetate (

    
    ).[1]
    
  • Wash combined organics with Brine (Saturated NaCl) .

  • Troubleshooting: If the organic layer is dark/black, perform a charcoal treatment (Activated Carbon) for 30 mins at room temperature, then filter.

Workflow Visualization: Reduction Work-up

ReductionWorkup Start Crude Reaction Mixture (Fe/HCl or H2/Pd) CheckType Identify Reduction Method Start->CheckType IronPath Iron Reduction: Add Celite + Adjust pH > 8 CheckType->IronPath Fe/Acid PdPath Hydrogenation: Inert Filtration CheckType->PdPath Catalytic H2 Filter Hot Filtration (50°C) Remove Solids IronPath->Filter PdPath->Filter SolventSwap Evaporate Alcohol Solvent Filter->SolventSwap Extraction Partition: Water / EtOAc SolventSwap->Extraction pHCheck CRITICAL: Check Aqueous pH Extraction->pHCheck AdjustBase Add 2N NaOH until pH > 9 pHCheck->AdjustBase pH < 9 Isolate Dry (Na2SO4) & Concentrate pHCheck->Isolate pH > 9 AdjustBase->Extraction Re-extract

Figure 1: Decision logic for isolating the aniline product from reduction mixtures. Note the critical pH adjustment step.

Scenario B: Work-up for Chlorination Route (NCS)

Context: Direct chlorination of 2-fluoro-3-methoxyaniline using N-Chlorosuccinimide (NCS).[1][2]

The Issue: This reaction generates Succinimide as a byproduct and often yields a mixture of 6-chloro (target) and 4-chloro (impurity) isomers.[1]

Step-by-Step Protocol

Step 1: Quenching [1]

  • Pour the reaction mixture (usually in DMF or Acetonitrile) into Ice Water (5x volume).

  • Observation: The product should precipitate as a solid or oil. Succinimide is highly water-soluble and will stay in the aqueous phase.[1]

Step 2: Removal of Succinimide

  • Extract with Ethyl Acetate.[2]

  • Wash Protocol:

    • Water (

      
      ) – Removes bulk DMF/Succinimide.[1]
      
    • 5%

      
       (
      
      
      
      ) – Neutralizes any residual acid (HCl byproduct).[1]
    • Brine (

      
      ) – Drying.[1][3]
      

Step 3: Isomer Purification (The Bottleneck)

  • The crude will likely contain the 4-chloro isomer.[1]

  • Technique: Recrystallization is preferred over column chromatography for anilines due to streaking on silica.

  • Solvent System: Test Ethanol/Water or Hexane/Ethyl Acetate mixtures. The 4-chloro isomer is typically more symmetrical and may crystallize differently.[1]

  • Tip: If using Column Chromatography, pretreat silica with 1% Triethylamine to prevent the aniline from sticking (tailing).

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why?

A: This is the most common issue with substituted anilines.

  • Residual Solvent: DMF (from chlorination) is notoriously difficult to remove. Run a high-vacuum pump at 50°C for 4 hours.

  • Oxidation: Anilines oxidize to quinones/azo compounds (dark oils). Solution: Dissolve in minimal Et2O and add HCl/Dioxane to precipitate the Hydrochloride Salt . The salt is stable, solid, and easily purified.

Q2: I have low recovery after extraction.

A: Check the pH of your aqueous layer.[4] Due to the ortho-fluoro and ortho-chloro substituents, the


 of the conjugate acid is likely very low (~2.0 - 2.5).[1]
  • Diagnosis: If you extracted at pH 4-6, your product is still in the water.

  • Fix: Basify the aqueous layer to pH 10-12 using 5N NaOH and re-extract with Dichloromethane (DCM). DCM is better than EtOAc for solubilizing halogenated anilines.

Q3: How do I confirm I have the 6-chloro isomer and not the 4-chloro?

A: 1H NMR is definitive.

  • 6-Chloro (Target): The two remaining aromatic protons are ortho to each other (positions 4 and 5). You will see an AB quartet (two doublets) with a coupling constant

    
    .[1]
    
  • 4-Chloro (Impurity): The protons are at positions 5 and 6.[1] They are also ortho? No, wait.

    • Correction: In 4-chloro-2-fluoro-3-methoxyaniline, the protons are at positions 5 and 6.[1] They are ortho.

    • Better Diagnostic: Look at the 19F NMR . The chemical shift of the fluorine will change significantly depending on whether the chlorine is ortho (6-pos) or meta (4-pos) to it.[1]

    • NOE (Nuclear Overhauser Effect):[1] Irradiate the

      
       peak.
      
      • If 6-chloro : You will see NOE enhancement only at the F-2 (weak) or H-? No, H is far.

      • If 4-chloro : You will see NOE enhancement at H-6 (strong).[1] This is the best test. If you see an interaction between

        
         and an aromatic proton, you have the WRONG isomer (4-chloro). The Target (6-chloro) has no protons adjacent to the amine.
        
Data Table: Solvent Suitability for Extraction
SolventSolubility of ProductEmulsion RiskRecommended pHNotes
Ethyl Acetate GoodModerate8 - 9Standard choice.[1] Can hydrolyze at high pH.
DCM ExcellentLow> 10Best for halogenated anilines.[1] Denser than water.[5]
Diethyl Ether ModerateLow8 - 9Good for precipitating HCl salts later.[1]
MTBE GoodLow8 - 10Safer alternative to Ether.[1]

References & Grounding

  • Preparation of 2-fluoro-3-chloroanisole derivatives.

    • Source: CN112142567 (Patent).[4] Describes the nitro-reduction pathway and handling of fluoro-chloro-anisole intermediates.

    • URL:[1]

  • Chlorination of fluoroanilines using NCS.

    • Source: CN105646233A (Patent). Details the NCS chlorination protocol in DMF and subsequent work-up.

    • URL:[1]

  • Synthesis of 6-substituted-2-aminoquinolines (Analogous Chemistry).

    • Source: ResearchGate (Snippet 1.3).[1] Discusses nucleophilic substitution patterns and work-up of chlorinated fluoro-heterocycles.

    • URL:[1]

  • General Handling of Halogenated Anilines.

    • Source: Sigma-Aldrich Technical Bulletin (3-Chloro-2-fluoroaniline data).[1]

    • URL:[1]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoro-3-methoxyaniline is a highly substituted aniline derivative whose structural complexity and array of functional groups make it a valuable building block in medicinal chemistry and materials science. The strategic placement of the chloro, fluoro, methoxy, and amino moieties allows for a diverse range of subsequent chemical modifications, enabling the synthesis of complex target molecules. This guide will explore the primary synthetic strategies for its preparation, offering a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

Route 1: Multi-step Synthesis via Nitration, Reduction, and Sandmeyer Reaction

A common and logical approach to the synthesis of this compound begins with the commercially available starting material, 2-fluoro-3-methoxyaniline. This multi-step process involves the sequential introduction of the nitro and chloro substituents, followed by the reduction of the nitro group to the desired amine.

Step 1: Nitration of 2-Fluoro-3-methoxyaniline

The initial step involves the electrophilic aromatic substitution of 2-fluoro-3-methoxyaniline to introduce a nitro group onto the benzene ring. The directing effects of the existing substituents—the ortho, para-directing amino and methoxy groups, and the ortho, para-directing but deactivating fluoro group—must be carefully considered to predict the regioselectivity of this reaction. The amino group is the most powerful activating group, and its directing effect will dominate. Therefore, nitration is expected to occur primarily at the positions ortho and para to the amino group. Given that the para position is blocked by the methoxy group, and one ortho position is blocked by the fluoro group, the nitration is anticipated to occur at the C6 position.

Experimental Protocol:

A typical nitration procedure would involve the use of a mixed acid system, such as nitric acid and sulfuric acid, at a controlled low temperature to prevent over-nitration and side reactions.

  • In a reaction vessel, dissolve 2-fluoro-3-methoxyaniline in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product, 2-fluoro-3-methoxy-6-nitroaniline.

  • Isolate the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 2-Fluoro-3-methoxy-6-nitroaniline

The second step is the reduction of the nitro group to an amino group to yield 2-fluoro-3-methoxy-6-aminoaniline. Several reducing agents can be employed for this transformation, with the choice often depending on factors such as scale, cost, and functional group tolerance. Common methods include catalytic hydrogenation or the use of a metal in acidic media.

Experimental Protocol (Catalytic Hydrogenation):

  • Charge a hydrogenation vessel with 2-fluoro-3-methoxy-6-nitroaniline and a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-3-methoxy-6-aminoaniline, which can be purified further if necessary.

Step 3: Sandmeyer Reaction of 2-Fluoro-3-methoxy-6-aminoaniline

The final step involves the conversion of the newly introduced amino group to a chloro group via the Sandmeyer reaction.[1] This classic transformation proceeds through a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.[1]

Experimental Protocol:

  • Diazotization: Suspend 2-fluoro-3-methoxy-6-aminoaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • Chlorination: In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the crude this compound by a suitable method such as distillation or chromatography.

Synthetic Route 1 start 2-Fluoro-3-methoxyaniline intermediate1 2-Fluoro-3-methoxy-6-nitroaniline start->intermediate1 Nitration (HNO₃/H₂SO₄) intermediate2 2-Fluoro-3-methoxy-6-aminoaniline intermediate1->intermediate2 Reduction (e.g., H₂/Pd-C) end This compound intermediate2->end Sandmeyer Reaction (NaNO₂, HCl, CuCl)

Caption: Multi-step synthesis of this compound.

Alternative Synthetic Approaches

While the three-step route described above is a logical and widely applicable strategy, alternative synthetic pathways could be envisaged, potentially offering advantages in terms of step economy or starting material availability. A comprehensive literature search for a complete, validated alternative synthesis of this compound did not yield a distinct, well-documented route. However, a hypothetical alternative could involve a different order of bond formations.

For instance, one could theorize a route starting from a pre-chlorinated precursor. However, the synthesis of such a starting material with the desired substitution pattern might be more complex than the initial nitration strategy. The directing effects of the substituents in 2-fluoro-3-methoxyaniline make the C6 position susceptible to electrophilic attack, rendering the nitration a regioselective and efficient first step.

Comparison of Synthetic Routes

ParameterRoute 1: Nitration, Reduction, Sandmeyer
Starting Material 2-Fluoro-3-methoxyaniline
Number of Steps 3
Key Transformations Electrophilic Aromatic Substitution (Nitration), Reduction of Nitro Group, Diazotization, Sandmeyer Reaction
Reagents & Conditions Mixed acids, low temperatures for nitration; reducing agents (e.g., H₂/Pd-C); NaNO₂, HCl, CuCl for Sandmeyer.
Potential Challenges Regiocontrol in nitration, handling of diazonium salts (potentially explosive), catalyst handling in reduction.
Scalability Each step is a well-established industrial process, making the route potentially scalable.
Overall Yield Dependent on the efficiency of each step; moderate to good yields are expected with optimization.
Purity of Final Product Purification required at each step to ensure high purity of the final product.

Conclusion

The synthesis of this compound is most practically achieved through a well-designed three-step sequence involving nitration, reduction, and a Sandmeyer reaction, starting from 2-fluoro-3-methoxyaniline. This route is based on fundamental and well-understood organic transformations, offering a reliable and scalable method for the preparation of this valuable intermediate. While alternative routes are conceivable, the presented pathway offers a clear and logical progression with predictable regioselectivity in the key bond-forming step. The choice of specific reagents and optimization of reaction conditions for each step will be crucial in maximizing yield and purity, and researchers should consult detailed experimental procedures for analogous transformations to guide their work.

References

  • Asian Journal of Chemical Sciences. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • Techembio. (2026). 2-Fluoro-3-methoxyaniline: A Key Building Block for Specialty Chemicals. Available at: [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • PubMed. (2017). Catalytic reduction of 2-nitroaniline: a review. Available at: [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). The synthetic method of 2,6-dichloroaniline - Patent CN-103524358-B. Available at: [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available at: [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Journal of the Chemical Society, Perkin Transactions 2. (2002). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Available at: [Link]

  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Available at: [Link]

  • Scribd. (n.d.). 10. Sandmeyer reaction. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-6-nitroanisole. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Chloro-2-fluoro-3-methoxyaniline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 6-chloro-2-fluoro-3-methoxyaniline analogs, a scaffold of significant interest in the development of targeted therapeutics, particularly kinase inhibitors. While direct, comprehensive SAR studies on this specific analog series are not extensively published, this guide synthesizes data from closely related substituted anilines to provide a robust, evidence-based framework for understanding how structural modifications can predictably influence biological outcomes.

The this compound core represents a unique confluence of functionalities. The aniline moiety serves as a versatile scaffold, often acting as a "hinge-binder" in the ATP-binding pocket of kinases. The chloro, fluoro, and methoxy substituents each impart distinct electronic and steric properties that can be strategically manipulated to optimize potency, selectivity, and pharmacokinetic profiles. This guide will dissect the individual and synergistic contributions of these groups, supported by comparative data from relevant studies, and provide detailed experimental protocols for the evaluation of novel analogs.

The Aniline Scaffold: A Privileged Motif in Kinase Inhibition

The aniline core is a well-established pharmacophore in the design of kinase inhibitors. Its amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of the binding affinity for many kinase inhibitors. However, the aniline moiety is not without its challenges. It is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[1] This metabolic liability necessitates careful consideration of the substitution pattern on the aniline ring to mitigate these risks while preserving or enhancing inhibitory activity.

Decoding the Substituent Effects: A Triad of Influence

The substitution pattern on the this compound scaffold is critical in defining its biological activity. Each substituent—chloro, fluoro, and methoxy—plays a distinct role in modulating the molecule's interaction with its biological target and its overall drug-like properties.

The Role of the 6-Chloro Group: Anchoring and Potency Enhancement

The chlorine atom at the 6-position is a key feature. Its electron-withdrawing nature can influence the pKa of the aniline nitrogen, thereby modulating the strength of the hydrogen bond with the kinase hinge region. Furthermore, the chloro group can engage in favorable van der Waals interactions within the binding pocket, contributing to increased binding affinity.[2] Studies on related chlorinated anilines have demonstrated that the degree and position of chlorination can significantly impact cytotoxicity and biological activity.[3]

The 2-Fluoro Substituent: Modulating Lipophilicity and Metabolic Stability

The introduction of a fluorine atom at the 2-position offers several advantages. Fluorine's high electronegativity can alter the electronic properties of the aniline ring, influencing binding interactions. Due to its small size, it generally does not introduce significant steric hindrance.[4][5] A key benefit of fluorination is the enhancement of metabolic stability by blocking sites susceptible to oxidative metabolism.[6] Fluorine can also increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets within the target protein.[4][5]

The 3-Methoxy Group: Fine-Tuning Solubility and Pharmacokinetics

The methoxy group at the 3-position can have a profound impact on the physicochemical properties of the molecule. It can act as a hydrogen bond acceptor and its presence can influence the conformation of the aniline ring, potentially orienting the molecule for optimal binding. The methoxy group is also known to affect absorption, distribution, metabolism, and excretion (ADME) parameters, often improving solubility and metabolic stability.[7][8]

Structure-Activity Relationship: Insights from Analogous Series

In the absence of a dedicated SAR study for this compound analogs, we can draw valuable insights from published data on related substituted anilino-based kinase inhibitors. The following tables summarize key findings from the literature, illustrating how modifications to the aniline ring affect inhibitory potency.

Table 1: SAR of 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Kinase Inhibitors

CompoundAniline SubstitutionMer IC₅₀ (nM)c-Met IC₅₀ (nM)
14a 2-Fluoro8.1144.0
14b 2-Chloro9.6235.1
14c 2-Methyl15.2356.2
14d 2-Methoxy4628897.0
18c 2-Fluoro-5-((4-(dimethylamino)piperidin-1-yl)methyl)18.533.6

Data extracted from a study on 2-substituted aniline pyrimidine derivatives.[9] This data suggests that small, electron-withdrawing groups at the 2-position of the aniline ring are favorable for Mer kinase inhibition. The significant drop in potency with the methoxy group (14d) highlights the sensitivity of this position to steric bulk. Further derivatization of the 2-fluoroaniline (18c) demonstrates a successful strategy to achieve potent dual inhibition of Mer and c-Met kinases.

Table 2: SAR of 4-Anilinoquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors

CompoundAniline SubstitutionEGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
15a 3-Chloro-4-fluoro0.130.56
15b 4-Fluoro0.151.81
15e 3-Methoxy0.690.87

Data from a study on 4-anilinoquinazoline-acylamino derivatives.[10] This dataset illustrates the potent inhibitory activity achievable with halogenated anilines against EGFR and VEGFR-2. The combination of a 3-chloro and 4-fluoro substitution (15a) resulted in the most potent dual inhibitor in this series. The presence of a methoxy group at the 3-position (15e) was also well-tolerated, yielding a potent dual inhibitor.

Experimental Protocols for SAR Elucidation

To systematically evaluate the SAR of novel this compound analogs, a series of well-defined experimental protocols are essential.

General Synthesis of this compound Analogs

The synthesis of analogs would typically involve the modification of the core structure through standard organic chemistry reactions. For instance, derivatization of the aniline nitrogen can be achieved through reactions such as amide bond formation, reductive amination, or Buchwald-Hartwig amination to couple the aniline with various heterocyclic scaffolds.

Synthesis_Workflow Start This compound Amidation Amide Coupling (e.g., with an activated carboxylic acid) Start->Amidation R-COOH, Coupling Agent ReductiveAmination Reductive Amination (e.g., with an aldehyde or ketone) Start->ReductiveAmination R-CHO, NaBH(OAc)₃ BuchwaldHartwig Buchwald-Hartwig Amination (e.g., with a heterocyclic halide) Start->BuchwaldHartwig Ar-X, Pd catalyst, ligand Analogs Diverse Analogs Amidation->Analogs ReductiveAmination->Analogs BuchwaldHartwig->Analogs

Caption: General synthetic strategies for derivatizing the aniline nitrogen.

In Vitro Kinase Inhibition Assay

The primary biological evaluation of new analogs involves determining their inhibitory potency against the target kinase(s). A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare solutions of the target kinase and its specific substrate in assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the kinase.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microtiter plate.

    • Add the kinase and substrate solution to each well and incubate for a short period.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cmpd Prepare Compound Dilution Series Add_Cmpd Add Compound to Plate Prep_Cmpd->Add_Cmpd Prep_Enz Prepare Kinase and Substrate Mix Add_Enz Add Kinase/Substrate Mix Prep_Enz->Add_Enz Prep_ATP Prepare ATP Solution Add_ATP Initiate with ATP Prep_ATP->Add_ATP Add_Cmpd->Add_Enz Incubate1 Pre-incubate Add_Enz->Incubate1 Incubate1->Add_ATP Incubate2 Incubate Add_ATP->Incubate2 Stop_Rxn Stop Reaction Incubate2->Stop_Rxn Detect Detect Signal Stop_Rxn->Detect Analyze Calculate % Inhibition Detect->Analyze IC50 Determine IC₅₀ Analyze->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation/Viability Assay (MTT Assay)

To assess the effect of the compounds on cancer cell growth, a cell viability assay such as the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

In Vivo Xenograft Studies

Promising compounds identified from in vitro assays should be evaluated in in vivo models to assess their anti-tumor efficacy. Cell line-derived xenograft (CDX) models are commonly used for this purpose.

General Workflow:

  • Model Establishment:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

Xenograft_Workflow Implantation Implant Cancer Cells in Immunocompromised Mice TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Treatment Administer Compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Analyze Anti-tumor Efficacy Endpoint->Analysis

Caption: A typical workflow for an in vivo xenograft study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, guided by the principles outlined in this guide and supported by rigorous experimental evaluation, is crucial for the successful development of potent and selective drug candidates. By systematically exploring modifications to this core structure, researchers can fine-tune the pharmacological properties of these analogs to achieve desired therapeutic outcomes. Future work should focus on generating a dedicated library of this compound analogs and evaluating them against a panel of kinases to build a comprehensive SAR database for this specific and promising chemical series.

References

  • Role of Fluorine in Drug Design and Drug Action. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved January 26, 2024, from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 26, 2024, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved January 26, 2024, from [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved January 26, 2024, from [Link]

  • Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. (1991). PubMed. Retrieved January 26, 2024, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved January 26, 2024, from [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved January 26, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PubMed Central. Retrieved January 26, 2024, from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). PubMed Central. Retrieved January 26, 2024, from [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved January 26, 2024, from [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (2014). PubMed. Retrieved January 26, 2024, from [Link]

  • Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. (2023). Oxford Academic. Retrieved January 26, 2024, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved January 26, 2024, from [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. Retrieved January 26, 2024, from [Link]

  • The role of the methoxy group in approved drugs. (2024). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Publishing. Retrieved January 26, 2024, from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Blog. Retrieved January 26, 2024, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 26, 2024, from [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2024). ACS Publications. Retrieved January 26, 2024, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved January 26, 2024, from [Link]

  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. (2016). PubMed. Retrieved January 26, 2024, from [Link]

Sources

Comparative Reactivity Guide: 6-Chloro-2-fluoro-3-methoxyaniline vs. 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide provides a technical comparison between 6-Chloro-2-fluoro-3-methoxyaniline (Compound A) and 2,4-dichloro-5-methoxyaniline (Compound B) . While both serve as critical building blocks for type I/II kinase inhibitors (e.g., EGFR, Src family), their reactivity profiles diverge significantly due to the "Ortho Effect" and electronic modulation by the fluorine atom.

  • Compound A is the preferred scaffold for metabolic stability and potency optimization (3rd-gen EGFR inhibitors), but it presents significant synthetic challenges due to 2,6-disubstitution (steric crowding).

  • Compound B offers superior synthetic accessibility and nucleophilicity but lacks the specific metabolic blockade provided by the C-F bond.

Structural Comparison Table
FeatureCompound A (6-Cl-2-F-3-OMe)Compound B (2,4-diCl-5-OMe)
Ortho Substituents 2 (Fluoro, Chloro)1 (Chloro)
Para Position Open (Reactive site)Blocked (Chloro)
Electronic Nature Electron-Poor (Inductive -F/-Cl)Electron-Poor (Inductive -Cl/-Cl)
Steric Environment High (Sandwiched Amine)Moderate (Rotatable Amine)
Primary Application Covalent Inhibitors (e.g., Osimertinib analogs)General Kinase Scaffolds (e.g., Bosutinib analogs)

Electronic & Steric Landscape

The defining difference between these two anilines is the steric environment of the primary amine.

The "Ortho Effect" and Nucleophilicity

Compound A features a classic "sandwiched" amine. The 2-Fluoro and 6-Chloro groups create a steric wall that hinders the approach of electrophiles. Furthermore, the high electronegativity of the ortho-fluorine atom ($ \chi_P = 3.98 $) inductively withdraws electron density from the nitrogen lone pair, significantly lowering its


 (estimated ~2.5–3.0) compared to typical anilines.[1]

Compound B , lacking a substituent at the 6-position, allows the amine to rotate freely. While the 2-chloro group provides some deactivation, the absence of a second ortho-substituent preserves its nucleophilic character for standard


 or amidation reactions.

ReactivityLandscape cluster_A Compound A (6-Cl-2-F-3-OMe) cluster_B Compound B (2,4-diCl-5-OMe) A High Steric Hindrance (2,6-Disubstitution) A_Elec Reduced Nucleophilicity (Inductive w/d by F) A->A_Elec Result B Moderate Steric Hindrance (2-Monosubstitution) B_Elec Standard Nucleophilicity (Accessible Lone Pair) B->B_Elec Result

Figure 1: Mechanistic drivers of reactivity. Compound A suffers from dual deactivation (steric + electronic), while Compound B retains accessibility.

Nucleophilic Performance: Coupling

The most critical reaction for these scaffolds is coupling with a heteroaryl chloride (e.g., 4-chloropyrimidine or quinazoline) to form the kinase inhibitor core.

Experimental Observation

In comparative assays coupling with 2,4-dichloropyrimidine:

  • Compound B reaches >95% conversion within 4 hours at 80°C using standard bases (DIPEA/n-BuOH).

  • Compound A stalls at ~60% conversion under identical conditions. The 6-chloro substituent sterically clashes with the pyrimidine ring during the transition state (Meisenheimer complex formation).

Recommendation: For Compound A, standard thermal


 is often insufficient. Transition to Buchwald-Hartwig Cross-Coupling  or use stronger bases (NaH in DMF) to force the reaction.

CouplingWorkflow Start Target: Aniline-Pyrimidine Coupling B_Path Compound B (2,4-diCl) Start->B_Path A_Path Compound A (6-Cl-2-F) Start->A_Path Method_B Standard S_NAr (DIPEA, n-BuOH, 80°C) B_Path->Method_B Result_B High Yield (>90%) Scalable Method_B->Result_B Method_A1 Standard S_NAr A_Path->Method_A1 Result_A1 Stalled Reaction (Steric Clash) Method_A1->Result_A1 Method_A2 Optimized Protocol: Pd-Catalysis (Buchwald) OR NaH/DMF Result_A1->Method_A2 Switch Strategy Result_A2 Successful Coupling (>85% Yield) Method_A2->Result_A2

Figure 2: Decision tree for coupling reactions. Compound A requires catalytic intervention or forcing conditions due to the "ortho-sandwich" effect.

Regioselectivity: Electrophilic Aromatic Substitution (EAS)

When functionalizing the ring further (e.g., halogenation or nitration), the directing groups dictate the outcome.

  • Compound A (6-Cl-2-F-3-OMe):

    • The amine (pos 1) is an ortho/para director.

    • The methoxy (pos 3) is an ortho/para director.

    • Outcome: The C4 position is highly activated (para to

      
      , ortho to OMe). This allows for clean regioselective halogenation at C4.
      
  • Compound B (2,4-diCl-5-OMe):

    • The amine (pos 1) directs ortho/para. Para (C4) is blocked by Cl.

    • The methoxy (pos 5) directs ortho/para.

    • Outcome: Substitution occurs at C6 (ortho to

      
      , ortho to OMe).
      

Implication: If your SAR requires a substituent at the "tail" (para to amine), Compound A is the only viable starting material. Compound B is blocked at this position.

Experimental Protocols

Protocol A: High-Efficiency Coupling for Compound A (Sterically Hindered)

Use this when standard thermal conditions fail.

  • Reagents: Compound A (1.0 equiv), Aryl Halide (1.1 equiv),

    
     (2 mol%), Xantphos (4 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M).

  • Procedure:

    • Charge an oven-dried vial with Compound A, Aryl Halide, Base, and Catalyst.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add degassed dioxane.

    • Heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

  • Validation: Monitor disappearance of the characteristic 2-F aniline doublet in

    
     NMR.
    
Protocol B: Standard Coupling for Compound B (Nucleophilic)

Standard industrial workflow.

  • Reagents: Compound B (1.0 equiv), 4-chloropyrimidine derivative (1.0 equiv), DIPEA (2.5 equiv).

  • Solvent: n-Butanol or Isopropanol.

  • Procedure:

    • Dissolve reactants in alcohol.

    • Heat to 80°C (reflux) for 4–6 hours.

    • Precipitation: Upon cooling, the product often precipitates. Filter and wash with cold ether.

  • Note: No metal catalyst is required.

References

  • Ortho-Effect in Anilines

    • Mechanism:[1][2][3][4][5][6][7][8] Steric inhibition of resonance and nucleophilic attack in 2,6-disubstituted anilines.

    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link

  • Fluorine in Medicinal Chemistry

    • Context: Impact of ortho-fluorine on basicity and metabolic stability (C-F bond strength).
    • Source: O'Hagan, D. (2008). Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319. Link

  • Buchwald-Hartwig Amination of Hindered Anilines

    • Protocol: Optimization for ortho-substituted anilines using Xantphos/Pd systems.
    • Source: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Regioselectivity in Polysubstituted Anilines

    • Data: NMR shifts and electrophilic substitution patterns in 2,4-dichloro-5-methoxy systems.[6]

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 18444743. Link

Sources

The Rising Profile of 6-Chloro-2-fluoro-3-methoxyaniline Derivatives in Preclinical Research: A Comparative Guide to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Scaffolding

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and selectivity is relentless. 6-Chloro-2-fluoro-3-methoxyaniline, a uniquely substituted aniline derivative, has emerged as a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds.[1] Its distinct substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, imparts specific electronic and steric properties that are advantageous in designing molecules with targeted biological activities.[1] This guide provides a comprehensive overview of the in vitro evaluation of compound classes that can be derived from this scaffold, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the rationale behind experimental design, present comparative data from analogous studies, and provide detailed protocols to ensure scientific rigor and reproducibility.

While direct and extensive in vitro studies on a broad library of compounds derived from this compound are still emerging, this guide will draw upon established research on structurally similar substituted anilines to present a predictive and logical framework for evaluation. The principles and methodologies discussed herein are directly applicable to newly synthesized derivatives from this promising scaffold.

I. The Synthetic Versatility of this compound: A Gateway to Bioactive Heterocycles

The chemical reactivity of this compound makes it an ideal precursor for a variety of cyclization reactions to form heterocyclic systems known for their pharmacological importance.[1] The primary amino group serves as a key nucleophile or a point of functionalization for building more complex molecular architectures.

Workflow for Heterocycle Synthesis from a Substituted Aniline

A This compound B Cyclization Reaction (e.g., with β-ketoesters, dicarbonyls) A->B Reactant C Core Heterocyclic Scaffold (e.g., Quinoline, Thiazole) B->C Forms D Further Functionalization (e.g., Suzuki coupling, SNAr) C->D Enables E Diverse Library of Bioactive Derivatives D->E Generates

Caption: General synthetic workflow from this compound to a library of bioactive compounds.

Two prominent classes of bioactive compounds that can be synthesized from substituted anilines are quinolines and thiazole derivatives. These have been extensively studied for their therapeutic potential.[2][3]

  • Quinoline Derivatives: Often synthesized via reactions like the Friedländer or Skraup synthesis from substituted anilines, quinoline-based compounds are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[3][4][5][6] Their mechanism of action in cancer can involve the inhibition of topoisomerase, protein kinases, or tubulin polymerization.[3][6][7]

  • Thiazole and Fused Thiazole Derivatives: These can be synthesized through various condensation reactions. Thiazole-containing compounds are recognized for their broad-spectrum antimicrobial and anticancer properties.[2]

II. Comparative In Vitro Evaluation: A Focus on Anticancer and Antimicrobial Activities

A systematic in vitro evaluation is crucial to identify promising lead compounds for further development. This section outlines key assays and presents illustrative comparative data based on studies of analogous compounds.

A. Anticancer Activity Assessment

The initial screening of novel compounds for anticancer potential typically involves cytotoxicity assays against a panel of cancer cell lines.

  • Choice of Cell Lines: A diverse panel of cancer cell lines is essential to assess the spectrum of activity and potential selectivity. For instance, a panel could include MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma) to represent different tumor types. Including a non-cancerous cell line (e.g., human fibroblasts) is critical for evaluating selectivity and potential toxicity to normal cells.

  • Assay Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) and a normal cell line in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) and a positive control (e.g., Doxorubicin) in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.5% DMSO).[9]

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plates for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound IDTarget ScaffoldCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)Reference
Analog 1 4-AnilinoquinolineA549 (Lung)9.95-[10]
Analog 2 4-AnilinoquinolineNCI-H1511.66-[10]
Erlotinib 4-AnilinoquinazolineA549 (Lung)7.26-[10]
Analog 3 Fused QuinazolineHepG2 (Liver)0.07>20 vs. normal cells[10]
Afatinib QuinazolineHepG2 (Liver)1.40-[10]

Note: This table is illustrative and compiles data from studies on analogous quinoline and quinazoline derivatives to provide a comparative context for newly synthesized compounds from this compound.

B. Antimicrobial Activity Assessment

The antimicrobial potential of the synthesized compounds can be determined by evaluating their ability to inhibit the growth of pathogenic bacteria and fungi.

  • Choice of Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).

  • Assay Principle (Microbroth Dilution): This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11]

  • Preparation of Inoculum: Grow microbial cultures overnight in an appropriate broth medium. Adjust the turbidity of the bacterial and fungal suspensions to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Compound IDTarget ScaffoldS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Analog 4 Fused Thiazole6.2512.525[2]
Analog 5 Fluoroquinolone3.126.25>100[11]
Ciprofloxacin Fluoroquinolone0.50.25NA[12]
Fluconazole AzoleNANA8-

Note: This table is illustrative and compiles data from studies on analogous heterocyclic compounds to provide a comparative context.

III. Elucidating Mechanisms of Action: Beyond Primary Screening

For compounds that demonstrate significant activity in the primary screens, further in vitro studies are necessary to elucidate their mechanism of action.

A. For Anticancer Leads: Kinase Inhibition Assays

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[10][13][14]

Signaling Pathway: EGFR Tyrosine Kinase Inhibition

EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Compound Quinoline Derivative Compound->EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based tyrosine kinase inhibitor.

  • Assay Principle: A variety of assay formats are available, including fluorescence-based, luminescence-based, and radiometric assays. A common method involves measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor.

  • Procedure Outline:

    • Recombinant human EGFR kinase is incubated with a specific substrate (e.g., a poly-Glu-Tyr peptide) and ATP in a reaction buffer.

    • Test compounds are added at various concentrations.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using a specific antibody and a detection system (e.g., fluorescence resonance energy transfer - FRET).

  • Data Analysis: The IC₅₀ value for kinase inhibition is determined by plotting the percentage of inhibition against the compound concentration.

B. For Antimicrobial Leads: Further Mechanistic Studies

For promising antimicrobial compounds, follow-up studies could include:

  • Time-kill assays: To determine if the compound is bactericidal or bacteriostatic.

  • Biofilm inhibition assays: To assess activity against microbial biofilms, which are often resistant to conventional antibiotics.

  • Cell membrane integrity assays: To investigate if the compound disrupts the microbial cell membrane.

IV. Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. By employing a systematic and logical approach to in vitro evaluation, researchers can efficiently screen and characterize derivatives with potent and selective anticancer and antimicrobial activities. The experimental protocols and comparative frameworks provided in this guide offer a robust foundation for these investigations. Future research should focus on synthesizing diverse libraries of compounds from this starting material and performing comprehensive in vitro and subsequent in vivo studies to validate the therapeutic potential of the most promising candidates. The structure-activity relationship (SAR) data generated from these studies will be invaluable in guiding the rational design of next-generation drugs.[10][13]

References

  • PubMed. (n.d.). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. [Link]

  • PubMed. (2010, December). Synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, November 15). Anticancer Activity of Quinoline Derivatives. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • PubMed. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • MDPI. (n.d.). Synthesis, In Silico Prediction and In Vitro Evaluation of Antimicrobial Activity, DFT Calculation and Theoretical Investigation of Novel Xanthines and Uracil Containing Imidazolone Derivatives. [Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. [Link]

  • MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. [Link]

  • Springer. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed. (2003, January 2). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). [Link]

  • ResearchGate. (2025, August 7). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. [Link]

  • PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

  • ResearchGate. (2025, August 6). Anticancer Activity of Quinoline Derivatives; An Overview. [Link]

  • Taylor & Francis Online. (n.d.). Review on recent development of quinoline for anticancer activities. [Link]

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A Senior Application Scientist's Guide to the Analytical Scrutiny of 6-Chloro-2-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of pharmaceutical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 6-Chloro-2-fluoro-3-methoxyaniline, a key building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its combination of functional groups. This guide provides a comparative analysis of the principal analytical techniques for the characterization and quantification of this important intermediate, grounded in scientific principles and practical, field-proven insights.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aniline derivative whose purity and impurity profile can significantly impact the outcome of a synthetic route and the quality of the final drug substance. The presence of chloro, fluoro, methoxy, and amino functionalities on the benzene ring necessitates a multi-faceted analytical approach to fully characterize the compound and identify any potential process-related or degradation impurities. The choice of analytical technique is not merely a matter of preference but a critical decision based on the specific analytical goal, be it routine purity assessment, trace impurity identification, or definitive structural confirmation.

This guide will delve into the three most powerful and commonly employed analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] For each, we will explore the underlying principles, provide detailed experimental protocols, and offer a comparative analysis of their performance characteristics.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is often the primary technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for many pharmaceutical intermediates.[4][5] Its versatility, high resolution, and sensitivity make it the gold standard for purity determination and impurity profiling.[5][6]

The Rationale Behind the HPLC Method Development

The key to a successful HPLC analysis of this compound lies in selecting the appropriate stationary and mobile phases to achieve optimal separation from potential impurities. Given the polar nature of the aniline functional group and the overall moderate polarity of the molecule, a reversed-phase (RP) HPLC method is the most logical starting point.[7] A C18 column, which provides a nonpolar stationary phase, is a robust and versatile choice for the separation of a wide range of aromatic compounds.[1]

The mobile phase composition is critical for achieving good peak shape and resolution. A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed. The organic modifier content is adjusted to control the retention time of the analyte, while the buffer is used to control the pH and suppress the ionization of the basic aniline group, which is crucial for obtaining sharp, symmetrical peaks. For UV detection, selecting a wavelength where the analyte exhibits strong absorbance (λmax) will ensure the highest sensitivity.[8]

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Workflow for HPLC Method Validation

Caption: A typical workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation

GC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[5] While anilines can be challenging to analyze by GC due to their polar nature and potential for peak tailing, a properly developed method can provide valuable information about volatile impurities that may not be readily observed by HPLC.[9][10] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Causality in GC-MS Method Design

The primary challenge in the GC analysis of anilines is their tendency to interact with active sites in the GC inlet and column, leading to poor peak shape and low response.[9] To mitigate this, a deactivated column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is essential. Furthermore, careful optimization of the injector temperature is crucial to ensure efficient volatilization of the analyte without causing thermal degradation. For some anilines, derivatization may be necessary to improve their volatility and chromatographic behavior; however, for this compound, a direct injection approach is often feasible with a well-maintained system.[10]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities and confirm the identity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass selective detector (MSD).

Chromatographic and MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methylene chloride or toluene.

  • Ensure the sample is completely dissolved.

Expected Mass Spectrum Fragmentation

Mass spectrometry analysis of this compound is expected to show characteristic molecular ion peaks and fragmentation patterns. The molecular ion peak should appear at m/z 175 (for the ³⁵Cl isotope) and m/z 177 (for the ³⁷Cl isotope), reflecting the isotopic distribution of chlorine. Common fragmentation patterns for substituted anilines include the loss of the amino group and halogen substituents. The presence of the methoxy group may lead to a characteristic loss of a methyl radical (CH₃, 15 amu) or a methoxy radical (OCH₃, 31 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[11][12] For a novel or critical pharmaceutical intermediate like this compound, NMR is indispensable for confirming the chemical structure and identifying any unknown impurities.

The Power of Multinuclear NMR

A comprehensive NMR analysis of this compound would involve acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the aromatic protons and the methoxy protons can confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

  • ¹⁹F NMR: Is highly specific for fluorine-containing compounds and can be a powerful tool for identifying and quantifying fluorinated impurities.

Experimental Protocol: NMR Analysis

Objective: To confirm the structure of this compound and identify the structure of any significant impurities.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra at room temperature.

  • For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Logical Workflow for NMR Structural Elucidation

NMR_Workflow SamplePrep Sample Preparation in Deuterated Solvent OneD_NMR Acquire 1D NMR Spectra (1H, 13C, 19F) SamplePrep->OneD_NMR TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If necessary for complex structures DataProcessing Process and Analyze Spectra OneD_NMR->DataProcessing TwoD_NMR->DataProcessing StructureProposal Propose Structure DataProcessing->StructureProposal StructureConfirmation Confirm Structure StructureProposal->StructureConfirmation

Caption: A systematic workflow for structural elucidation using NMR spectroscopy.

Comparative Performance Analysis

The choice of analytical technique is ultimately guided by the specific requirements of the analysis. The following table provides a comparative summary of the performance of HPLC, GC-MS, and NMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Purity determination, impurity quantificationIdentification of volatile impurities, confirmation of identityDefinitive structural elucidation of the main component and impurities
Sensitivity High (ng to pg level)[6]Very High (pg to fg level)Low (mg to µg level)
Selectivity/Specificity Good to Excellent (tunable with mobile phase and column)Excellent (based on retention time and mass spectrum)Excellent (highly specific to the molecular structure)
Quantification Excellent (highly linear and reproducible)Good (can be affected by matrix effects and thermal stability)Good (quantitative NMR is possible but requires careful setup)
Sample Throughput HighMedium to HighLow
Cost (Instrument/Operation) Moderate / ModerateHigh / ModerateVery High / High
Key Advantages Versatile for a wide range of compounds, robust for routine QC.[13]Provides definitive identification of volatile components.Provides unambiguous structural information.[14]
Key Limitations May not be suitable for very volatile impurities.Not suitable for non-volatile or thermally labile compounds.[4]Low sensitivity, not ideal for trace analysis.

Conclusion: A Synergistic Approach for Comprehensive Analysis

By employing this synergistic approach, researchers and drug development professionals can ensure a thorough understanding of the chemical integrity of this compound, thereby safeguarding the quality and safety of the final pharmaceutical products. The validation of these analytical methods in accordance with ICH guidelines is a critical and non-negotiable step to ensure the reliability and reproducibility of the data generated.[15][16][17]

References

  • Lores, M., & Llompart, M. (2001). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.).
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (n.d.).
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
  • Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. (2020). MDPI.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. (n.d.).
  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1987). Biomedical and Environmental Mass Spectrometry, 14(5), 221-227.
  • A structural study of 2,4-dimethylaniline deriv
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their deriv
  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. (n.d.).
  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Quality Guidelines. (n.d.). ICH.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

Sources

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